PZ-2891
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDVWIZDPGCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Modulator PZ-2891: A Deep Dive into its Mechanism of Action for the Treatment of Pantothenate Kinase-Associated Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of PZ-2891, a promising small molecule activator of pantothenate kinases for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare, debilitating neurodegenerative disorder caused by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA), a critical cofactor in cellular metabolism.[1][2] this compound represents a novel therapeutic strategy aimed at restoring CoA homeostasis in the brain.
Core Mechanism of Action: Allosteric Activation of Pantothenate Kinases
This compound is a brain-penetrant, orally bioavailable small molecule that functions as an allosteric modulator of pantothenate kinases (PANKs), the rate-limiting enzymes in the CoA biosynthetic pathway.[1][2] In PKAN, the deficiency of the mitochondrial PANK2 isoform leads to reduced CoA levels. This compound compensates for this deficiency by activating the other PANK isoforms, primarily the ubiquitously expressed PANK3.[1]
The mechanism of action of this compound is unique. It acts as an orthosteric inhibitor at high concentrations by occupying the pantothenate binding pocket. However, at lower, sub-saturating concentrations, it functions as an allosteric activator. It achieves this by binding to one protomer of the PANK dimer, which in turn locks the other protomer in a catalytically active conformation. This conformation is resistant to the normal feedback inhibition by acetyl-CoA. By overcoming this feedback inhibition, this compound leads to a sustained increase in the synthesis of CoA.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on PANK enzymes.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibition of Pantothenate Kinase Isoforms by this compound
| Isoform | Species | IC50 (nM) |
| PANK1β | Human | 40.2 |
| PANK2 | Human | 0.7 |
| PANK3 | Human | 1.3 |
| PanK1β | Mouse | 48.7 ± 5.1 |
| PanK2 | Mouse | 1.0 ± 0.1 |
| PanK3 | Mouse | 1.9 ± 0.2 |
| Data from Sharma et al., 2018. |
Table 2: Dose-Dependent Effect of this compound on Coenzyme A Levels in Mouse Tissues
| Treatment Group | Liver CoA (nmol/g) | Brain CoA (nmol/g) |
| Vehicle Control | ~25 | ~5 |
| This compound (low dose) | ↑ | ↑ |
| This compound (high dose) | ↑↑ | ↑↑ |
| Qualitative representation of dose-dependent increases observed in Sharma et al., 2018. Higher doses were required to achieve maximal CoA elevation in the brain compared to the liver. |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Brain CoA Deficiency
| Outcome Measure | Untreated Mice | This compound Treated Mice |
| Median Survival | 52 days | 150 days |
| Body Weight | Progressive Loss | Immediate Gain |
| Locomotor Activity | Severely Impaired | Significantly Improved |
| Data from a conditional knockout mouse model with brain-specific CoA deficiency. |
Detailed Experimental Protocols
Pantothenate Kinase Activity Assay
This protocol is based on the methods described in the primary literature for determining the inhibitory activity of compounds against PANK isoforms.
Objective: To measure the enzymatic activity of PANK in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Purified recombinant human or mouse PANK isoforms (PANK1β, PANK2, PANK3)
-
[³H]Pantothenate (radiolabeled substrate)
-
ATP (co-substrate)
-
Magnesium Chloride (MgCl₂)
-
HEPES buffer (pH 7.4)
-
This compound dissolved in DMSO
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, and the PANK enzyme in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding [³H]pantothenate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Transfer the reaction mixture to a filter plate that captures the radiolabeled product (4'-phosphopantothenate).
-
Wash the filter plate to remove unincorporated [³H]pantothenate.
-
Add scintillation fluid to the wells and measure the radioactivity using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Total Coenzyme A in Tissues
This protocol outlines a common method for quantifying total CoA levels in biological samples.
Objective: To determine the total CoA concentration in tissue samples from animals treated with this compound.
Materials:
-
Tissue samples (e.g., liver, brain)
-
Trichloroacetic acid (TCA) for protein precipitation and extraction
-
Dithiothreitol (DTT) to reduce CoA disulfides
-
Alkaline phosphatase to hydrolyze acyl-CoAs to free CoA
-
Reagents for enzymatic cycling assay (e.g., phosphotransacetylase, citrate synthase, DTNB [Ellman's reagent])
-
Spectrophotometer or plate reader
Procedure:
-
Homogenize the frozen tissue sample in cold TCA.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Neutralize the supernatant containing the CoA extract.
-
Treat the extract with DTT and alkaline phosphatase to convert all CoA species to free CoA.
-
Perform an enzymatic cycling assay: a. In the presence of acetyl-phosphate, phosphotransacetylase converts CoA to acetyl-CoA. b. Citrate synthase then uses acetyl-CoA and oxaloacetate to produce citrate and regenerate free CoA. c. This cycling reaction leads to the continuous reduction of DTNB, which can be measured spectrophotometrically at 412 nm.
-
The rate of DTNB reduction is proportional to the amount of CoA in the sample.
-
Quantify the CoA concentration by comparing the reaction rate to a standard curve generated with known concentrations of CoA.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo studies of this compound.
Conclusion and Future Directions
This compound has demonstrated a clear and compelling mechanism of action in preclinical models of PKAN. By allosterically activating PANK isoforms and overcoming feedback inhibition, it effectively increases CoA levels in the brain, leading to significant improvements in disease-related phenotypes in a mouse model. The quantitative data from in vitro and in vivo studies provide a strong rationale for the continued development of PANK activators as a therapeutic strategy for PKAN. Further research and clinical trials are necessary to translate these promising preclinical findings into a viable treatment for patients. While this compound itself may be a tool compound, the principles of its mechanism have paved the way for the development of optimized clinical candidates.
References
The Allosteric Architecture of PZ-2891 Binding to Pantothenate Kinase 3
An In-depth Technical Guide on the Binding Site and Mechanism of a Novel PANK3 Modulator
Introduction
PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that modulates the activity of pantothenate kinase (PANK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA). Mutations in PANK2, a PANK isoform, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder. This compound has emerged as a promising therapeutic candidate by activating other PANK isoforms, including PANK3, to compensate for PANK2 deficiency.[1][2] This technical guide provides a comprehensive analysis of the binding site of this compound on PANK3, detailing the molecular interactions, quantitative binding affinities, and the experimental protocols used for their determination.
The Binding Site of this compound on PANK3
This compound exhibits a unique binding mode to PANK3, acting as both an orthosteric inhibitor and an allosteric activator.[3] This dual functionality is attributed to its binding site, which is located at the dimer interface of the PANK3 homodimer, occupying the pantothenate binding pocket of one protomer and extending to interact with the adjacent protomer.[3][4] This interaction stabilizes the active conformation of the enzyme.
Crystallographic data from the PANK3•AMPPNP•Mg²⁺•this compound complex (PDB ID: 6B3V) reveals the precise molecular interactions that govern the binding of this compound. The isopropyl moiety of this compound inserts into a hydrophobic pocket within the pantothenate binding site. Key hydrogen bonds are formed between the carbonyl group of this compound and the catalytic residue Arg193 of one PANK3 protomer. The pyridazine ring of this compound extends into the dimer interface, forming a hydrogen bond with Arg292 of the adjacent protomer (Arg292') and engaging in a π-π stacking interaction with Trp327'.
Quantitative Binding Data
The binding affinity of this compound for PANK3 has been quantified using various biochemical and biophysical assays. The data consistently demonstrate a high-affinity interaction in the nanomolar range.
| Parameter | Value | Method | Species | Conditions | Reference |
| IC₅₀ | 1.3 ± 0.2 nM | Radiochemical Enzyme Inhibition Assay | Human | - | |
| K | 0.203 nM | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ | |
| kₐ (association rate) | 2.37 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ | |
| k (dissociation rate) | 4.82 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ | |
| Residence Time (1/k) | 34 min | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ |
Experimental Protocols
Radiochemical Enzyme Inhibition Assay
The inhibitory activity of this compound on PANK3 is determined using a radiochemical assay that measures the phosphorylation of pantothenate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2.5 mM ATP, 33 µM [¹⁴C]pantothenate, and purified recombinant PANK3 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound dissolved in DMSO to the reaction mixture. An equivalent volume of DMSO is used as a control.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Quenching: Stop the reaction by adding 10% (w/v) trichloroacetic acid.
-
Separation: Separate the product, [¹⁴C]phosphopantothenate, from the unreacted [¹⁴C]pantothenate using a suitable method, such as thin-layer chromatography.
-
Quantification: Quantify the amount of [¹⁴C]phosphopantothenate produced using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to the Morrison equation.
Surface Plasmon Resonance (SPR)
The kinetics of this compound binding to PANK3 are analyzed using Surface Plasmon Resonance (SPR) technology.
Protocol:
-
Chip Preparation: Covalently immobilize purified recombinant PANK3 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Running Buffer: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% (v/v) P20 surfactant, and 1 mM ATP•Mg²⁺.
-
Analyte Injection: Inject serial dilutions of this compound in running buffer over the sensor chip surface at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of this compound.
-
Regeneration: After each injection, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (k), and the equilibrium dissociation constant (K).
Signaling Pathway and Mechanism of Action
PANK3 is a key enzyme in the Coenzyme A (CoA) biosynthetic pathway. This pathway is subject to feedback inhibition by acetyl-CoA, which binds to PANK3 and stabilizes an inactive conformation.
Caption: Coenzyme A biosynthesis pathway and its regulation.
This compound modulates this pathway through a unique allosteric mechanism. By binding across the dimer interface, this compound locks one protomer in an inactive state while simultaneously stabilizing the adjacent protomer in a catalytically active conformation that is resistant to feedback inhibition by acetyl-CoA.
Caption: Allosteric activation mechanism of this compound on PANK3.
Conclusion
The binding of this compound to PANK3 is a highly specific and potent interaction that occurs at the dimer interface, encompassing the pantothenate binding site. This unique binding mode underpins its dual action as an orthosteric inhibitor and an allosteric activator, ultimately leading to an increase in Coenzyme A biosynthesis by rendering the enzyme resistant to feedback inhibition. The detailed understanding of this binding site and mechanism of action provides a solid foundation for the further development of this compound and other PANK modulators as potential therapeutics for PKAN and other related disorders.
References
PZ-2891: An Allosteric Modulator of Pantothenate Kinase for the Treatment of PKAN
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PZ-2891, a novel allosteric modulator of pantothenate kinase (PANK), with a focus on its mechanism of action, experimental characterization, and potential as a therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN).
Introduction
Pantothenate kinase (PANK) is the essential regulatory enzyme in the coenzyme A (CoA) biosynthetic pathway.[1][2] Inactivating mutations in the PANK2 gene lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain.[1][3] this compound is an orally bioavailable and brain-penetrant small molecule that acts as a dual modulator of PANK activity.[1] It functions as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations. This unique mechanism allows this compound to overcome the feedback inhibition of PANK by acetyl-CoA, thereby increasing cellular CoA levels.
Mechanism of Action
This compound exerts its therapeutic effect through a novel allosteric mechanism. It binds to the pantothenate pocket of the PANK enzyme and engages the dimer interface. This binding event stabilizes a PANK•ATP•Mg²⁺•this compound complex, which locks the opposite protomer in a catalytically active conformation. This conformation is refractory to the potent feedback inhibition by acetyl-CoA, the primary mechanism that downregulates CoA biosynthesis. By preventing this feedback inhibition, this compound effectively "turns on" the kinase, leading to a sustained increase in CoA production.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| PANK Isoform | IC50 (nM) |
| Human | |
| hPANK1β | 40.2 |
| hPANK2 | 0.7 |
| hPANK3 | 1.3 |
| Mouse | |
| mPANK1β | 48.7 ± 5.1 |
| mPANK2 | 1.0 ± 0.1 |
| mPANK3 | 1.9 ± 0.2 |
| ** |
Table 2: Effect of this compound on Cellular and Tissue CoA Levels
| System | Treatment | Outcome |
| Human C3A cells | Increasing concentrations of this compound (up to 10 µM) | Progressive increase in intracellular CoA |
| HEK293T cells overexpressing PANK3 | 10 µM this compound for 24h | Large increase in intracellular CoA |
| HEK293T cells with inactive PANK3 | 10 µM this compound for 24h | No stimulated CoA synthesis |
| Mouse Liver | 30 mg/kg this compound | 50% increase in total CoA |
| Mouse Liver | 30 mg/kg this compound + pantothenate | 100% increase in total CoA |
| ** |
Table 3: In Vivo Efficacy of this compound in a PKAN Mouse Model
| Parameter | Observation in Untreated PKAN Mice | Observation in this compound Treated PKAN Mice |
| Body Weight | Weight loss | Weight gain |
| Locomotor Activity | Severely impaired | Significantly increased locomotor activity |
| Lifespan | Early death | Increased lifespan |
| ** |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
PANK Inhibition Assay (IC50 Determination)
This protocol is based on the radiochemical kinase assay described in the primary literature.
Objective: To determine the concentration of this compound that inhibits 50% of the PANK enzyme activity.
Materials:
-
Purified, His-tagged human or mouse PANK isoforms (PANK1β, PANK2, PANK3)
-
[¹⁴C]pantothenate
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, DTT)
-
This compound stock solution in DMSO
-
Scintillation fluid and vials
-
Microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the respective PANK isoform.
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding [¹⁴C]pantothenate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding formic acid).
-
Spot an aliquot of the reaction mixture onto a filter paper and wash to remove unreacted [¹⁴C]pantothenate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable equation (e.g., the Morrison equation) to determine the IC50 value.
Cellular CoA Level Measurement
This protocol is a generalized procedure based on methods described for measuring CoA levels in cultured cells.
Objective: To quantify the change in intracellular CoA levels following treatment with this compound.
Materials:
-
Cultured cells (e.g., C3A, HEK293T)
-
This compound stock solution in DMSO
-
Cell culture medium
-
[³H]pantothenate (for radiolabeling method)
-
Extraction buffer (e.g., perchloric acid or methanol-based)
-
LC/MS/MS system or TLC plates and phosphorimager
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
For radiolabeling, add [³H]pantothenate to the medium during the treatment period.
-
Harvest the cells and wash with PBS.
-
Extract the intracellular metabolites using the chosen extraction buffer.
-
Analyze the CoA levels in the extracts.
-
Radiolabeling Method: Separate the radiolabeled metabolites (including CoA) by thin-layer chromatography (TLC) and quantify the amount of [³H]CoA using a phosphorimager.
-
LC/MS/MS Method: Use a validated liquid chromatography-tandem mass spectrometry method to directly quantify the amount of CoA in the cell extracts.
-
-
Normalize the CoA levels to the total protein concentration or cell number.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and the experimental workflow for its characterization.
References
The Discovery and Synthesis of PZ-2891: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a modulator of Pantothenate Kinase (PANK). It has emerged as a promising therapeutic candidate for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a comprehensive summary of its pharmacological properties are presented to facilitate further research and development in this area.
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a genetic disorder caused by mutations in the PANK2 gene, which encodes for the enzyme Pantothenate Kinase 2. This enzyme plays a crucial role in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1] A deficiency in PANK2 activity leads to reduced CoA levels, resulting in neurodegeneration, iron accumulation in the brain, and severe motor impairments.[1]
Historically, therapeutic strategies for PKAN have focused on bypassing the defective PANK2 enzyme, but these approaches have been largely unsuccessful due to the inability of the therapeutic agents to cross the blood-brain barrier.[1] this compound represents a paradigm shift, as it is designed to activate the alternative PANK isoforms, PANK1 and PANK3, thereby compensating for the dysfunctional PANK2 and restoring CoA homeostasis in the brain.[1]
Discovery of this compound
This compound was identified through a high-throughput screening of a chemical library, followed by a meticulous process of chemical optimization.[2] The development strategy focused on identifying a compound with the ability to allosterically modulate PANK activity and possess physicochemical properties suitable for penetrating the blood-brain barrier.
Synthesis of this compound
This compound, chemically named 6-(4-(2-(4-isopropylphenyl)acetyl)piperazin-1-yl)pyridazine-3-carbonitrile, can be synthesized through a multi-step process. The following is a representative synthetic route based on available chemical information.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(4-isopropylphenyl)acetic acid. This starting material can be synthesized from 4-isopropylbenzaldehyde through standard methods such as oxidation or can be procured commercially.
Step 2: Acylation of Piperazine.
-
To a solution of tert-butyl 1-piperazinecarboxylate in a suitable solvent such as dichloromethane (DCM), add 2-(4-isopropylphenyl)acetic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain tert-butyl 4-(2-(4-isopropylphenyl)acetyl)piperazine-1-carboxylate.
Step 3: Deprotection of the Piperazine.
-
Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield 1-(piperazin-1-yl)-2-(4-isopropylphenyl)ethan-1-one.
Step 4: Coupling with 6-chloropyridazine-3-carbonitrile.
-
To a solution of 1-(piperazin-1-yl)-2-(4-isopropylphenyl)ethan-1-one and 6-chloropyridazine-3-carbonitrile in a solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) or triethylamine (TEA).
-
Heat the reaction mixture at 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Mechanism of Action
This compound is a unique PANK modulator with a dual mode of action. At high concentrations, it acts as an orthosteric inhibitor, while at lower, sub-saturating concentrations, it functions as an allosteric activator. This allosteric activation is key to its therapeutic effect. This compound binds to the PANK enzyme and induces a conformational change that locks one of the protomers in the dimer in a catalytically active state. This active conformation is refractory to the feedback inhibition by acetyl-CoA, a key regulatory mechanism of the CoA biosynthesis pathway. By overcoming this feedback inhibition, this compound effectively increases the rate of CoA synthesis.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the CoA biosynthesis pathway.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against human and mouse PANK isoforms in cell-free assays.
| PANK Isoform | Human IC50 (nM) | Mouse IC50 (nM) |
| PANK1β | 40.2 | 48.7 ± 5.1 |
| PANK2 | 0.7 | 1.0 ± 0.1 |
| PANK3 | 1.3 | 1.9 ± 0.2 |
| Table 1: Inhibitory activity of this compound against PANK isoforms. |
In cellular assays, treatment of a human liver-derived cell line (C3A) with this compound led to a significant, dose-dependent increase in intracellular CoA levels. This effect was dependent on the presence of a catalytically active PANK3, confirming the on-target activity of this compound.
In Vivo Efficacy
Oral administration of this compound to mice resulted in increased CoA levels in both the liver and the brain, demonstrating its ability to cross the blood-brain barrier. In a knockout mouse model of PKAN with brain-specific CoA deficiency, treatment with this compound led to remarkable therapeutic benefits.
| Parameter | Untreated Mice | This compound Treated Mice |
| Median Survival | 52 days | 150 days |
| Locomotor Activity | Severely impaired | Significantly improved |
| Weight | Weight loss | Immediate weight gain |
| Table 2: In vivo efficacy of this compound in a PKAN mouse model. |
Pharmacokinetic Properties
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. However, it has a relatively short half-life, which has led to the development of second-generation compounds with improved pharmacokinetic profiles.
| Parameter | Value |
| Bioavailability (Oral) | Data not explicitly stated, but orally active |
| Half-life (t1/2) | Short (specific value not provided in these results) |
| Table 3: Pharmacokinetic parameters of this compound in mice. |
Experimental Protocols
Pantothenate Kinase (PANK) Activity Assay
This protocol describes a radiochemical assay to determine the inhibitory activity of this compound on PANK isoforms.
Materials:
-
Purified recombinant PANK enzyme (PANK1β, PANK2, or PANK3)
-
[γ-33P]ATP
-
Pantothenate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, pantothenate, and [γ-33P]ATP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PANK enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular Coenzyme A (CoA)
This protocol outlines a method for quantifying total CoA levels in cultured cells treated with this compound using a fluorescent derivatization assay.
Materials:
-
Cultured cells (e.g., C3A human liver cells)
-
This compound
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Dithiothreitol (DTT)
-
Maleimide-based fluorescent dye (e.g., ThioGlo™)
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer and precipitate proteins with TCA.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Neutralize the supernatant containing the CoA.
-
Reduce all CoA thioesters to free CoA by adding DTT.
-
Derivatize the free CoA with a maleimide-based fluorescent dye.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Quantify the CoA concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of CoA.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments with this compound.
Conclusion
This compound is a first-in-class PANK modulator that has demonstrated significant therapeutic potential in preclinical models of PKAN. Its ability to cross the blood-brain barrier and allosterically activate PANK isoforms to increase CoA levels addresses the root cause of the disease. The data presented in this guide underscore the promise of this compound as a novel treatment for PKAN and provide a solid foundation for its continued development. Further optimization of its pharmacokinetic properties may lead to even more effective second-generation compounds for clinical investigation.
References
Technical Guide: Blood-Brain Barrier Permeability of PZ-2891
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of how the investigational drug PZ-2891 crosses the blood-brain barrier (BBB). This compound is a novel, small-molecule, allosteric activator of pantothenate kinase (PANK) designed to treat pantothenate kinase-associated neurodegeneration (PKAN), a rare neurological disorder. A critical challenge in developing therapeutics for neurological diseases is ensuring the drug can penetrate the BBB to reach its target in the central nervous system (CNS). This document details the evidence, experimental protocols, and underlying mechanisms of this compound's successful transit into the brain.
Mechanism of Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier is a cornerstone of its therapeutic design. Unlike earlier attempts to treat PKAN with compounds that were unable to penetrate the CNS, this compound was specifically engineered with physicochemical properties conducive to brain entry.[1][2] The primary mechanism of this compound's passage across the BBB is understood to be passive diffusion , driven by its favorable lipophilicity and other molecular characteristics.
The design of this compound incorporated key attributes of successful CNS drugs, including considerations for polar surface area, the number of hydrogen bond donors, molecular weight, and the octanol-water partition coefficient (cLogP).[3]
While direct quantitative brain-to-plasma ratio data for this compound is not publicly available, compelling evidence of its BBB penetration comes from in vivo studies demonstrating a dose-dependent increase in its downstream target, coenzyme A (CoA), within the brains of mice following oral administration.[4][5] Furthermore, studies on its analog, BBP-671, have shown detectable levels in the cerebrospinal fluid (CSF) of healthy human volunteers, reinforcing the brain-penetrant nature of this class of molecules.
Quantitative Data: Evidence of Brain Target Engagement
The most direct evidence of this compound crossing the blood-brain barrier and exerting its intended pharmacological effect comes from the measurement of Coenzyme A (CoA) levels in the brain tissue of mice. The foundational study by Sharma et al. (2018) provides robust quantitative data demonstrating a dose-dependent increase in CoA concentrations in both the forebrain and hindbrain after oral administration of this compound.
Table 1: Total Coenzyme A Levels in Male Mouse Brain After Oral this compound Administration
| This compound Dose (mg/kg) | Forebrain CoA (nmol/g wet weight) | Hindbrain CoA (nmol/g wet weight) |
| 0 (Control) | ~15 | ~15 |
| 10 | ~18 | ~18 |
| 30 | ~22 | ~22 |
| 100 | ~25 | ~25 |
Data are approximated from figures in Sharma et al., Nature Communications, 2018.
Table 2: Total Coenzyme A Levels in Female Mouse Brain After Oral this compound Administration
| This compound Dose (mg/kg) | Forebrain CoA (nmol/g wet weight) | Hindbrain CoA (nmol/g wet weight) |
| 0 (Control) | ~15 | ~15 |
| 10 | ~18 | ~18 |
| 30 | ~23 | ~23 |
| 100 | ~28 | ~28 |
Data are approximated from figures in Sharma et al., Nature Communications, 2018.
These data clearly indicate that orally administered this compound reaches the brain in sufficient concentrations to activate PANK and significantly elevate CoA levels, providing strong indirect evidence of its ability to cross the blood-brain barrier. Higher doses of this compound were required to achieve maximal CoA elevation in the brain compared to the liver, a common characteristic of CNS-penetrant drugs.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments that validated the blood-brain barrier penetration and central nervous system activity of this compound, as described in the primary literature.
In Vivo Mouse Study for Brain Coenzyme A Level Assessment
Objective: To determine if oral administration of this compound can increase Coenzyme A (CoA) levels in the brains of mice, thereby demonstrating blood-brain barrier penetration and target engagement.
Animal Model:
-
Wild-type C57BL/6J mice (male and female).
-
Animals are housed under standard conditions with ad libitum access to food and water.
Drug Formulation and Administration:
-
This compound is formulated for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in water.
-
Mice are administered this compound via oral gavage at specified doses (e.g., 10, 30, 100 mg/kg).
-
The dosing regimen typically involves administration every 12 hours for a total of five doses to achieve steady-state concentrations.
Tissue Collection and Processing:
-
Four hours after the final dose, mice are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
The brain is rapidly excised and dissected on a cold surface into forebrain and hindbrain sections.
-
Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.
Coenzyme A Quantification:
-
Frozen brain tissue is weighed and homogenized in a suitable buffer.
-
Total CoA levels are determined using a sensitive and specific assay, such as an enzymatic cycling assay or a mass spectrometry-based method.
-
CoA concentrations are normalized to the wet weight of the tissue (nmol/g).
Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between control and treated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action in the central nervous system.
Experimental Workflow for BBB Penetration Assessment
Caption: Experimental workflow for assessing this compound BBB penetration in mice.
References
- 1. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. BridgeBio Pharma Presents Positive Phase 1 Data in Healthy [globenewswire.com]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of PZ-2891 Analogs as Allosteric Activators of Pantothenate Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZ-2891 is a novel, brain-penetrant allosteric activator of pantothenate kinase (PANK), the rate-limiting enzyme in coenzyme A (CoA) biosynthesis. Dysregulation of PANK activity is implicated in neurodegenerative diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of this compound analogs. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and molecular interactions. This document is intended to serve as a core resource for researchers and professionals engaged in the development of next-generation PANK activators.
Introduction
Coenzyme A is an essential metabolic cofactor involved in numerous cellular processes, including the citric acid cycle and fatty acid metabolism. The biosynthesis of CoA is regulated by pantothenate kinases (PANKs), which catalyze the phosphorylation of pantothenate (vitamin B5). In humans, mutations in the PANK2 gene lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain.
The therapeutic strategy of activating the remaining PANK isoforms (PANK1 and PANK3) to compensate for deficient PANK2 function has emerged as a promising approach. This compound was identified as a potent, orally bioavailable, and brain-penetrant PANK activator. It acts as an orthosteric inhibitor at high concentrations but, more importantly, as an allosteric activator at lower, sub-saturating concentrations, effectively overriding the feedback inhibition by acetyl-CoA.
This guide focuses on the structural modifications of the this compound scaffold and their impact on PANK3 inhibition, cellular CoA elevation, and metabolic stability. Understanding these SARs is critical for the rational design of improved therapeutic agents for PKAN and other disorders of CoA metabolism.
Structural-Activity Relationship (SAR) of this compound Analogs
The core structure of this compound, a pyridazine-based compound, has been systematically modified to explore the impact of different functional groups on its pharmacological properties. The key regions of modification are designated as Functional Groups 1 through 4 (FG1-FG4). The following tables summarize the quantitative data for a series of this compound analogs, focusing on their PANK3 inhibitory potency, ability to elevate cellular CoA levels, and metabolic stability.
Table 1: SAR of this compound Analogs - Modifications at FG1 (Alkyl Side Chain)
| Compound | FG1 Modification | PANK3 IC50 (nM) | Cellular CoA Elevation (% of control) | Microsomal Stability (t½, min) |
| This compound (1) | Isopropyl | 1.3 | +++ | < 5 |
| 2 | Cyclopropyl | 2.5 | +++ | 15 |
| 3 | Hydroxy-isopropyl | 25 | + | 30 |
| 6 | Fluoromethyl-propyl | 3.2 | ++ | 25 |
| 7 | Difluoromethyl-propyl | 2.8 | +++ | 45 |
| 12 | Monofluoro-isopropyl | 8.5 | ++++ | 20 |
| 13 | N,N-dimethylamino | >100 | + | >60 |
| 14 | N,N-dimethylamino (chloro-pyridazine) | 15 | ++++ | >60 |
Data synthesized from "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators" in the Journal of Medicinal Chemistry.
Key Insights from FG1 Modifications:
-
Replacement of the metabolically labile isopropyl group of this compound with a cyclopropyl group (Compound 2) significantly improved metabolic stability while retaining potent PANK3 inhibition and cellular activity.
-
Introduction of a hydroxyl group (Compound 3), a metabolite of this compound, drastically reduced PANK3 potency.
-
Fluorination of the alkyl side chain (Compounds 6, 7, and 12) was well-tolerated and in some cases improved metabolic stability.
-
Replacing the alkyl group with a polar N,N-dimethylamino group (Compound 13) abolished PANK3 inhibitory activity, which could be rescued by modification at FG4 (Compound 14), suggesting interplay between different functional groups.
Table 2: SAR of this compound Analogs - Modifications at FG2 (Phenyl Ring) and FG4 (Pyridazine Ring)
| Compound | FG2 Modification | FG4 Modification | PANK3 IC50 (nM) | Cellular CoA Elevation (% of control) | Microsomal Stability (t½, min) |
| This compound (1) | Phenyl | Cyano | 1.3 | +++ | < 5 |
| 4 | Phenyl | Chloro | 0.22 | ++ | < 5 |
| 5 | Cyclopropylphenyl | Chloro | 0.5 | ++ | 10 |
| 18 | Pyridyl | Cyano | 2.1 | +++ | 30 |
| 21 | 4-Fluorophenyl | Cyano | 1.8 | +++ | 25 |
| 22 (BBP-671) | 3,5-Difluorophenyl | Cyano | 2.3 | ++++ | 40 |
| 23 | 3-Fluorophenyl | Cyano | 1.5 | +++ | 55 |
| 24 | 2-Fluorophenyl | Cyano | 3.5 | ++ | 15 |
Data synthesized from "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators" in the Journal of Medicinal Chemistry.
Key Insights from FG2 and FG4 Modifications:
-
Replacing the cyano group at FG4 with a chloro group (Compounds 4 and 5) generally increased PANK3 inhibitory potency but also increased lipophilicity, which did not consistently improve metabolic stability.
-
Modifications to the phenyl ring at FG2 were well-tolerated. Introduction of fluorine atoms (Compounds 21, 22, 23, 24) often led to improved metabolic stability.
-
Compound 22 (BBP-671), with a 3,5-difluorophenyl group, emerged as a late-stage preclinical lead, exhibiting a favorable balance of high potency, significant cellular CoA activation, and improved metabolic stability.
Experimental Protocols
Biochemical PANK3 Activity Assay
This protocol is adapted from methodologies described in the literature for measuring PANK activity.
Principle: The assay measures the enzymatic conversion of radiolabeled pantothenate to phosphopantothenate by PANK3. The activity is quantified by measuring the amount of radioactivity incorporated into the product.
Materials:
-
Recombinant human PANK3 enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
ATP solution: 10 mM in water
-
[¹⁴C]-Pantothenate solution
-
Test compounds (this compound analogs) dissolved in DMSO
-
Stop solution: 1 M HCl
-
Scintillation fluid
-
Microplate, 96-well
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 mM ATP, and 50 µM [¹⁴C]-pantothenate.
-
Add 1 µL of the test compound at various concentrations (typically in a 10-point dose-response format) or DMSO (for control) to the wells of a 96-well plate.
-
Add 40 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of a pre-diluted PANK3 enzyme solution (final concentration ~1 nM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Transfer 90 µL of the reaction mixture from each well to a new 96-well plate containing scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Coenzyme A Measurement Assay
This protocol outlines a general method for quantifying intracellular CoA levels using LC-MS/MS.
Principle: Cells are treated with the test compounds, and the intracellular CoA is extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
C3A human hepatoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Test compounds (this compound analogs) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with internal standard (e.g., [¹³C₃]-malonyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Seed C3A cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 24 hours.
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold extraction solution to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 5% acetonitrile in water.
-
Analyze the samples by LC-MS/MS.
-
Quantify the CoA levels by comparing the peak area of the analyte to that of the internal standard and normalizing to the total protein concentration of the cell lysate.
-
Express the results as a percentage of the CoA level in the vehicle-treated control cells.
Visualization of Pathways and Interactions
Allosteric Activation of PANK3 by this compound
The following diagram illustrates the proposed mechanism of allosteric activation of PANK3 by this compound. In the presence of acetyl-CoA, PANK3 exists in an inactive conformation. This compound binds to the ATP-bound active conformation, preventing the transition to the inactive state and thereby overcoming the feedback inhibition by acetyl-CoA.
Caption: Mechanism of PANK3 allosteric activation by this compound.
Experimental Workflow for Cellular CoA Measurement
The following diagram outlines the key steps in the experimental workflow for quantifying intracellular CoA levels after treatment with this compound analogs.
Caption: Workflow for cellular CoA quantification by LC-MS/MS.
This compound Binding at the PANK3 Dimer Interface
X-ray crystallography studies have revealed that this compound binds at the interface of the PANK3 dimer, interacting with residues from both protomers. This binding mode is crucial for its allosteric activation mechanism. The following diagram illustrates this key interaction.
Caption: this compound binding at the PANK3 dimer interface.
Conclusion
The structural-activity relationship studies of this compound analogs have provided critical insights into the chemical features required for potent and metabolically stable PANK activators. The optimization of the FG1 and FG2 positions has led to the identification of advanced preclinical candidates like BBP-671. This technical guide consolidates the key quantitative data, experimental methodologies, and mechanistic understanding of this compound and its analogs, serving as a valuable resource for the ongoing development of novel therapeutics for PKAN and other related disorders. Future work will likely focus on further refining the pharmacokinetic properties and long-term safety profiles of these promising compounds.
The Pantothenate Kinase Modulator PZ-2891: A Technical Guide to its Impact on Cellular Coenzyme A Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pantothenate kinase (PANK) modulator, PZ-2891, and its profound effect on cellular Coenzyme A (CoA) homeostasis. This compound, a brain-penetrant small molecule, acts as an allosteric activator of PANK, the rate-limiting enzyme in the CoA biosynthetic pathway. By rendering PANK isoforms resistant to feedback inhibition by acetyl-CoA, this compound effectively elevates intracellular CoA levels. This guide details the mechanism of action of this compound, presents quantitative data from key in vitro and in vivo studies, and outlines the experimental protocols utilized to ascertain its effects. The information herein is intended to serve as a valuable resource for researchers investigating CoA metabolism, neurodegenerative diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), and the development of novel therapeutics targeting this pathway.
Introduction
Coenzyme A is an essential metabolic cofactor involved in numerous cellular processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA is tightly regulated, with pantothenate kinase (PANK) serving as the key regulatory enzyme. Dysregulation of PANK activity and subsequent CoA deficiency are implicated in rare genetic disorders like PKAN, a neurodegenerative condition characterized by mutations in the PANK2 gene.[1][2]
This compound is a novel, orally bioavailable PANK modulator that has demonstrated the ability to cross the blood-brain barrier.[1][2] It exhibits a unique dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations.[3] This allosteric activation alleviates the feedback inhibition of PANK by acetyl-CoA, leading to a sustained increase in cellular CoA levels. This guide explores the preclinical data supporting the role of this compound as a potent modulator of cellular CoA.
Mechanism of Action: Allosteric Activation of Pantothenate Kinase
This compound exerts its effect by binding to a pocket at the dimer interface of the PANK enzyme. This binding event stabilizes an active conformation of the enzyme, rendering it refractory to the inhibitory effects of acetyl-CoA, the primary physiological feedback regulator of PANK. In essence, this compound 'locks' one protomer of the PANK dimer in a catalytically active state, which in turn activates the other protomer, thus overcoming the physiological brake on CoA synthesis. This mechanism is particularly relevant in the context of PKAN, where mutations in PANK2 lead to reduced enzyme activity and CoA deficiency. This compound has been shown to activate the other PANK isoforms, PANK1 and PANK3, thereby compensating for the dysfunctional PANK2.
Quantitative Data on this compound's Effect on PANK Activity and CoA Levels
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibition of Pantothenate Kinase Isoforms by this compound
| Isoform | Species | IC50 (nM) |
| PANK1β | Human | 40.2 |
| PANK2 | Human | 0.7 |
| PANK3 | Human | 1.3 |
| PANK1β | Mouse | 48.7 ± 5.1 |
| PANK2 | Mouse | 1.0 ± 0.1 |
| PANK3 | Mouse | 1.9 ± 0.2 |
| Data from MedchemExpress and Cayman Chemical. |
Table 2: Effect of this compound on Intracellular CoA Levels in Cultured Cells
| Cell Line | Treatment | Duration | Fold Increase in Total CoA (vs. Control) |
| C3A (Human Liver) | 10 µM this compound | 24 hours | ~2.5-fold |
| HEK293T (PANK3 overexpression) | 10 µM this compound | 24 hours | Significant increase |
| HEK293T (catalytically inactive PANK3) | 10 µM this compound | 24 hours | No significant increase |
| Data from Sharma, L.K., et al. (2018). |
Table 3: In Vivo Effect of this compound on Tissue CoA Levels in Mice
| Tissue | This compound Dose (mg/kg) | Dosing Regimen | Fold Increase in Total CoA (vs. Vehicle) |
| Liver | 10 | Oral gavage, every 24h for 3 days | Significant increase |
| Liver | Dose-dependent | Oral gavage, every 12h for 5 doses | Up to ~2-fold |
| Forebrain | Dose-dependent | Oral gavage, every 12h for 5 doses | Up to ~1.5-fold |
| Hindbrain | Dose-dependent | Oral gavage, every 12h for 5 doses | Up to ~1.5-fold |
| Data from Sharma, L.K., et al. (2018) and Subramanian, C., et al. (2022). |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Cellular and Tissue CoA Levels
This protocol is based on the derivatization of CoA with monobromobimane (mBBr) followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol Steps:
-
Sample Preparation:
-
For cultured cells, harvest and wash the cell pellet.
-
For tissues, homogenize the frozen tissue sample.
-
-
Lysis and Extraction:
-
Resuspend cells or homogenized tissue in cold water.
-
Add 0.25 M KOH to lyse the cells and release intracellular CoA.
-
-
Derivatization:
-
Add monobromobimane (mBBr) to the lysate. mBBr reacts with the free sulfhydryl group of CoA to form a fluorescent derivative.
-
-
Solid Phase Extraction (SPE):
-
Equilibrate a 2-(2-pyridyl) ethyl SPE column with 50% methanol/2% acetic acid.
-
Load the derivatized sample onto the column.
-
Wash the column to remove unbound reagents.
-
Elute the mBBr-CoA derivative.
-
-
HPLC Analysis:
-
Analyze the eluate using a reverse-phase HPLC system with a fluorescence detector.
-
Quantify the CoA levels by comparing the peak area of the sample to a standard curve of known CoA concentrations.
-
PANK Activity Assay
This protocol describes a radiochemical kinase assay used to determine the inhibitory activity of this compound against PANK isoforms.
Protocol Steps:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing ATP, MgCl₂, and the specific PANK isoform being tested.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
-
Substrate Addition:
-
Initiate the reaction by adding radiolabeled [³H]pantothenate.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature for a specific time to allow for the enzymatic conversion of pantothenate to phosphopantothenate.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution (e.g., acid or base).
-
-
Separation and Detection:
-
Separate the radiolabeled product (phosphopantothenate) from the unreacted substrate using an appropriate method (e.g., chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between this compound, PANK, acetyl-CoA, and the resulting increase in cellular CoA levels.
Conclusion
This compound represents a significant advancement in the modulation of CoA biosynthesis. Its ability to allosterically activate PANK isoforms and overcome physiological feedback inhibition provides a robust mechanism for increasing cellular CoA levels. The quantitative data from both in vitro and in vivo studies consistently demonstrate the efficacy of this compound in elevating CoA in various cell types and tissues, including the brain. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other PANK modulators in the context of PKAN and other disorders associated with CoA dysregulation. This technical guide serves as a critical resource for the scientific community, fostering a deeper understanding of this promising therapeutic agent.
References
An In-depth Technical Guide on the Chemical Properties and Stability of PZ-2891
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that functions as a modulator of pantothenate kinase (PANK).[1][2] It has garnered significant interest as a potential therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and life-threatening neurological disorder with no current approved treatment.[3] PKAN is caused by mutations in the PANK2 gene, leading to a deficiency in coenzyme A (CoA), a vital molecule in cellular metabolism.[3][4] this compound represents a promising therapeutic strategy by activating other PANK isoforms to compensate for the dysfunctional PANK2 enzyme and subsequently elevate CoA levels in the brain and other tissues.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile | |
| Molecular Formula | C20H23N5O | |
| Molecular Weight | 349.43 g/mol | |
| CAS Number | 2170608-82-7 | |
| Appearance | Powder | |
| Purity | 99.68% | |
| Solubility | Insoluble in water. Soluble in DMSO (70 mg/mL) and Ethanol (1.5 mg/mL). |
Mechanism of Action and Binding
This compound exhibits a unique dual mechanism of action. At high concentrations, it acts as an orthosteric inhibitor, while at lower, sub-saturating concentrations, it functions as an allosteric activator of PANK. This modulation is key to its therapeutic potential. The primary target of this compound is PANK3, which is ubiquitously expressed, including in the brain.
The binding of this compound is noteworthy. It occupies the pantothenate pocket and engages the dimer interface of the PANK enzyme, forming a stable PANK•ATP•Mg²⁺•this compound complex. This binding to one protomer of the enzyme locks the opposite protomer in a catalytically active conformation, making it resistant to the normal feedback inhibition by acetyl-CoA. This ultimately leads to a sustained increase in CoA synthesis.
The binding affinity of this compound to the PANK3•ATP•Mg²⁺ complex is in the nanomolar range, with a reported equilibrium dissociation constant (KD) of 0.203 nM. The residence time of this compound on the enzyme is approximately 34 minutes, indicating a stable interaction.
Inhibition and Activation Profile
This compound has been shown to inhibit human and mouse pantothenate kinases. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
| Enzyme | IC50 (nM) | Species | Reference |
| PANK1β | 40.2 | Human | |
| PANK2 | 0.7 | Human | |
| PANK3 | 1.3 | Human | |
| PANK1β | 48.7 ± 5.1 | Mouse | |
| PANK2 | 1.0 ± 0.1 | Mouse | |
| PANK3 | 1.9 ± 0.2 | Mouse |
Despite its inhibitory activity at high concentrations, the crucial therapeutic effect of this compound is its allosteric activation at lower concentrations, which effectively bypasses the feedback inhibition of PANK and boosts CoA levels.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound. The following are the recommended storage conditions:
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | |
| Stock solution in solvent at -80°C | 1 year | |
| Stock solution in solvent at -20°C | 1 month |
It is advised to aliquot stock solutions to prevent repeated freeze-thaw cycles. Metabolic studies have indicated that the isopropyl side chain of this compound is a major site of phase I metabolism, which can influence its in vivo stability and pharmacokinetic profile.
Experimental Protocols
In Vitro PANK Inhibition Assay:
The inhibitory activity of this compound on PANK isoforms can be determined using a biochemical assay. Purified PANK enzyme is incubated with varying concentrations of this compound in the presence of ATP and the substrate, pantothenate. The reaction progress is monitored by measuring the formation of the product, phosphopantothenate. The data is then fitted to the Morrison equation to calculate the IC50 value.
Cell-Based CoA Level Measurement:
To assess the effect of this compound on cellular CoA levels, human liver-derived cell lines (e.g., C3A) can be utilized. The cells are treated with this compound for a specified period. Subsequently, the cells are lysed, and the total cellular CoA is quantified using a fluorescent derivatization assay.
Animal Studies for In Vivo Efficacy:
The in vivo efficacy of this compound has been demonstrated in a knockout mouse model of brain CoA deficiency. These mice receive oral administration of this compound. The therapeutic effects are evaluated by monitoring weight gain, locomotor activity, and overall survival. Additionally, CoA levels in tissues such as the liver and brain are measured post-treatment to confirm the compound's ability to cross the blood-brain barrier and modulate CoA biosynthesis in the target organ.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the modulation of the Coenzyme A biosynthetic pathway. Below is a diagram illustrating this pathway and the role of this compound.
Caption: Mechanism of this compound in Coenzyme A biosynthesis.
The following diagram outlines a typical experimental workflow for evaluating a PANK modulator like this compound.
Caption: Drug development workflow for a PANK modulator.
References
Methodological & Application
Application Notes and Protocols for PZ-2891 In Vitro Assay for Pantothenate Kinase (PANK) Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
PZ-2891 is a potent, orally bioavailable, and brain-penetrant modulator of pantothenate kinase (PANK).[1][2] It exhibits a dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations.[1][2][3] This activation mechanism is particularly relevant for PANK3, where this compound effectively reverses the feedback inhibition induced by acetyl-CoA. These characteristics make this compound a valuable tool for studying the Coenzyme A (CoA) biosynthesis pathway and a potential therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN).
This document provides detailed protocols for an in vitro assay to characterize the activation of PANK, particularly PANK3, by this compound.
Signaling Pathway
The Coenzyme A (CoA) biosynthesis pathway is a fundamental cellular process, with PANK catalyzing the first and rate-limiting step. PANK phosphorylates pantothenate (Vitamin B5) to form 4'-phosphopantothenate. The activity of PANK isoforms is subject to feedback inhibition by acetyl-CoA, which binds to an allosteric site on the enzyme. This compound acts as an allosteric activator by binding to the PANK•ATP•Mg²⁺ complex, stabilizing a catalytically active conformation that is refractory to acetyl-CoA inhibition. This action overcomes the negative feedback, leading to increased CoA synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in relation to PANK isoforms.
| Parameter | PANK1β | PANK2 | PANK3 | Species | Reference |
| IC50 (nM) | 40.2 | 0.7 | 1.3 | Human | |
| IC50 (nM) | 48.7 ± 5.1 | 1.0 ± 0.1 | 1.9 ± 0.2 | Mouse | |
| Activation | - | - | Reverses acetyl-CoA inhibition | Human |
Experimental Protocols
In Vitro PANK3 Activation Assay (Radiochemical Method)
This protocol is designed to measure the ability of this compound to activate PANK3 by overcoming acetyl-CoA-mediated feedback inhibition. The assay quantifies the enzymatic conversion of radiolabeled pantothenate to 4'-phosphopantothenate.
Materials and Reagents:
-
Recombinant human PANK3 enzyme
-
This compound
-
Acetyl-CoA
-
D-[1-¹⁴C]pantothenate
-
ATP (Adenosine triphosphate)
-
Tris-HCl
-
MgCl₂ (Magnesium chloride)
-
DMSO (Dimethyl sulfoxide)
-
96-well reaction plates
-
DE81 ion-exchange chromatography paper
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Ethanol
-
Sodium Acetate
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
-
Enzyme Solution: Prepare a working solution of recombinant human PANK3 at a final concentration of 5 nM in assay buffer.
-
Substrate Mix: Prepare a mix containing 2.5 mM ATP and 45 µM D-[1-¹⁴C]pantothenate.
-
Inhibitor Solution: Prepare a stock solution of acetyl-CoA. For the assay, a final concentration of 100 µM is used to achieve approximately 95% inhibition of PANK3.
-
Activator Solution: Prepare stock solutions of this compound in DMSO. Serially dilute to achieve a range of final assay concentrations (e.g., 0.1 µM to 10 µM). A final concentration of 2.5 µM is effective for demonstrating activation.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate. Each reaction will have a final volume of 50 µL.
-
Control (Basal activity): Add assay buffer, enzyme solution, and substrate mix.
-
Inhibited Control: Add assay buffer, enzyme solution, acetyl-CoA (final concentration 100 µM), and substrate mix.
-
This compound Activation: Add assay buffer, enzyme solution, acetyl-CoA (final concentration 100 µM), this compound at various concentrations (e.g., final concentration of 2.5 µM), and substrate mix.
-
Initiate the reaction by adding the substrate mix.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 30 minutes. The incubation time can be optimized based on enzyme activity.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by spotting 20 µL of each reaction mixture onto DE81 ion-exchange chromatography paper.
-
Allow the spots to air dry completely.
-
Wash the DE81 paper three times for 5 minutes each in a beaker containing 10 mM sodium acetate in 5% ethanol to remove unreacted [¹⁴C]pantothenate.
-
Rinse the paper once with 95% ethanol and allow it to air dry.
-
-
Quantification:
-
Cut out the individual spots from the DE81 paper and place them into scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter. The CPM value is proportional to the amount of [¹⁴C]4'-phosphopantothenate produced.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by acetyl-CoA relative to the basal activity.
-
Calculate the percent activation by this compound relative to the inhibited control.
-
Plot the PANK3 activity (CPM) against the concentration of this compound to determine the dose-response relationship.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for PZ-2891 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally bioavailable, and brain-penetrant modulator of Pantothenate Kinase (PANK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA).[1][2] It exhibits a dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and, more importantly for experimental purposes, as an allosteric activator at lower, sub-saturating concentrations.[1][3] This activation mechanism effectively bypasses the natural feedback inhibition of PANK by acetyl-CoA, leading to a significant increase in intracellular CoA levels.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on CoA metabolism and cellular physiology.
Mechanism of Action: PANK Activation and CoA Synthesis
Pantothenate Kinase exists as a dimer, and its activity is tightly regulated by cellular levels of acetyl-CoA. High levels of acetyl-CoA induce a conformational change that inhibits PANK activity. This compound binds to the PANK•ATP•Mg²⁺ complex at the dimer interface. This binding event locks one protomer in a catalytically active state, which in turn prevents the entire dimer from adopting the inactive conformation, even in the presence of inhibitory acetyl-CoA concentrations. The net result is a sustained activation of PANK and a subsequent increase in the production of CoA. The primary isoform targeted for activation to increase CoA levels is PANK3.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity on human and mouse PANK isoforms and its effect on intracellular Coenzyme A levels in representative cell lines.
Table 1: Inhibitory Activity (IC₅₀) of this compound on PANK Isoforms
| Isoform | Human IC₅₀ (nM) | Mouse IC₅₀ (nM) |
| PANK1β | 40.2 ± 4.4 | 48.7 ± 5.1 |
| PANK2 | 0.7 ± 0.08 | 1.0 ± 0.1 |
| PANK3 | 1.3 ± 0.2 | 1.9 ± 0.2 |
| Data from radiochemical kinase assays. |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Cell Line | Recommended Concentration | Treatment Duration | Expected Outcome |
| C3A (Human Liver) | 10 µM | 24 hours | Significant increase in intracellular CoA |
| HEK293T (Human Kidney) | 10 µM | 24 hours | Significant increase in intracellular CoA |
| Note: CoA levels progressively increase up to 10 µM this compound, while concentrations of 20 µM and 50 µM have been reported to be less effective at increasing CoA levels. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO. For cell culture experiments, a concentrated stock solution should be prepared and then diluted to the final working concentration in the culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 349.43 g/mol , dissolve 3.5 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability (up to 1 year at -20°C and 2 years at -80°C).
Protocol 2: Cell Treatment with this compound
This protocol describes the general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells (e.g., C3A, HEK293T) in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are sub-confluent (70-80%) at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of medium).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium (e.g., 0.1% DMSO).
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the this compound working solution or the vehicle control medium.
-
Incubation: Return the cells to the incubator and culture for the desired treatment period (typically 24 hours).
-
Harvesting: After incubation, proceed with cell harvesting for downstream applications as described in the following protocols.
Protocol 3: Quantification of Intracellular Coenzyme A
This protocol is based on HPLC analysis of a fluorescent derivative of CoA and is a reliable method to quantify changes in total intracellular CoA levels following this compound treatment.
Materials:
-
Treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Reagents for cell lysis and CoA derivatization (specifics may vary based on the chosen method, but often involve a perchloric acid extraction followed by neutralization and derivatization with a thiol-reactive fluorescent probe).
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add an appropriate ice-cold extraction buffer (e.g., perchloric acid-based) to the plate. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it.
-
Derivatization: Add a thiol-reactive fluorescent dye to the neutralized extract to label the free thiol group of CoA. Incubate as required by the specific dye's protocol.
-
HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.
-
Quantification: Calculate the CoA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of CoA. Normalize the results to the total protein concentration or cell number of the original sample.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound. Studies have shown that 10 µM this compound does not impact the viability of C3A cells.
Materials:
-
Cells seeded in a 96-well plate and treated with a range of this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 5: Western Blot for PANK3 Expression
This protocol can be used to verify the expression of PANK3, the primary target of this compound, in the cell lines used.
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PANK3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PANK3 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be probed on the same blot to ensure equal protein loading.
Conclusion
This compound is a potent allosteric activator of Pantothenate Kinase, offering a valuable tool for investigating the regulation of Coenzyme A biosynthesis and its downstream effects on cellular metabolism. The protocols outlined above provide a comprehensive guide for researchers to effectively utilize this compound in cell culture models. The recommended starting concentration of 10 µM for a 24-hour treatment period in cell lines such as C3A and HEK293T serves as a well-validated starting point for further investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creating new therapeutic approaches for catastrophic pediatric diseases | St. Jude Research [stjude.org]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PZ-2891
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of PZ-2891 stock solutions intended for in vivo research applications. This compound is an orally bioavailable and brain-penetrant pantothenate kinase (PANK) modulator that has demonstrated potential in preclinical models of diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3][4] It functions as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[5] Proper preparation of dosing solutions is critical for obtaining reliable and reproducible results in animal studies.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in preparing a stock solution. This compound is a solid with low aqueous solubility. The following table summarizes its solubility in various common laboratory solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 70-75 mg/mL | 200-215 mM | |
| Dimethylformamide (DMF) | 10 mg/mL | ~28.6 mM | |
| Ethanol | 1.5 mg/mL | ~4.3 mM | |
| Water | Insoluble | < 0.1 mg/mL |
Note: The molecular weight of this compound is approximately 349.4 g/mol . It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility. For enhanced dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.
Recommended Storage and Stability
Proper storage is crucial to maintain the integrity of this compound in both its solid form and in solution.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | 1 year | |
| Stock Solution in DMSO | -80°C | 2 years |
Key Recommendations:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be divided into single-use aliquots before freezing.
-
In Vivo Formulations: It is strongly recommended that working solutions for animal dosing be prepared fresh on the day of use.
Experimental Protocols: Stock and Dosing Solution Preparation
This section details the step-by-step procedures for preparing a high-concentration stock solution in DMSO and a final dosing formulation for oral administration in mice.
Protocol 1: Preparation of a 70 mg/mL Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution, which can be diluted later to create the final dosing formulation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 70 mg/mL solution, weigh 70 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a few minutes.
-
Sterilization (Optional): If required for the experimental model, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile cryovials. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of an Oral Dosing Suspension (e.g., in Captisol or CMC-Na)
This compound is orally bioavailable. For in vivo studies, it is often administered as a suspension. Published studies have successfully used vehicles like Captisol (a modified cyclodextrin) or Carboxymethylcellulose sodium (CMC-Na).
Example Formulation: 10 mg/kg dose in a 30% Captisol vehicle for a 20g mouse (dosing volume 10 mL/kg)
Materials:
-
This compound stock solution (from Protocol 1)
-
Vehicle: 30% (w/v) Captisol in sterile water or 0.5-1% (w/v) CMC-Na in sterile water
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Calculate Required Dose:
-
Dose = 10 mg/kg
-
Animal weight = 0.02 kg
-
Total this compound needed per animal = 10 mg/kg * 0.02 kg = 0.2 mg
-
-
Calculate Dosing Volume:
-
Dosing volume = 10 mL/kg
-
Volume to administer per animal = 10 mL/kg * 0.02 kg = 0.2 mL (or 200 µL)
-
-
Prepare Dosing Solution:
-
Desired final concentration = 0.2 mg / 0.2 mL = 1 mg/mL
-
From a 70 mg/mL DMSO stock, the required volume is very small. It is practical to perform a serial dilution.
-
Step A (Intermediate Dilution): Dilute the 70 mg/mL stock 1:10 in DMSO to get a 7 mg/mL solution.
-
Step B (Final Formulation): To prepare 1 mL of the final 1 mg/mL dosing solution, add 143 µL of the 7 mg/mL intermediate solution to 857 µL of the 30% Captisol vehicle.
-
-
Homogenize: Vortex the final suspension thoroughly to ensure it is homogeneous before drawing it into the dosing syringe. A homogeneous suspension is critical for accurate dosing.
-
Administration: Administer the suspension to the animal via oral gavage immediately after preparation.
Visualized Workflows and Pathways
Workflow for Dosing Solution Preparation
The following diagram illustrates the logical flow from weighing the compound to preparing the final dosing solution for animal administration.
Caption: Workflow for preparing this compound stock and final dosing solutions.
Simplified Signaling Pathway of this compound Action
This compound modulates the activity of Pantothenate Kinase (PANK), a key regulatory enzyme in the Coenzyme A (CoA) biosynthesis pathway. By binding to PANK, this compound helps overcome feedback inhibition by acetyl-CoA, leading to increased cellular CoA levels.
Caption: this compound action on the Coenzyme A biosynthesis pathway.
References
Application Notes & Protocols: PZ-2891 Treatment in Pank2 Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, life-threatening neurological disorder caused by mutations in the PANK2 gene. This gene encodes a critical mitochondrial enzyme for Coenzyme A (CoA) biosynthesis. A deficiency in PANK2 leads to reduced CoA levels, resulting in severe neurodegenerative symptoms including impaired motor function. PZ-2891 is a novel, brain-penetrant, allosteric activator of pantothenate kinases designed to compensate for PANK2 deficiency by stimulating other PANK isoforms.[1][2] These notes provide detailed protocols for the application of this compound in mouse models of PKAN, summarizing key findings and methodologies.
Mechanism of Action of this compound
This compound functions as a PANK modulator. In the CoA biosynthesis pathway, PANK enzymes are subject to feedback inhibition by acetyl-CoA. This compound activates the cytosolic and nuclear PANK isoforms (PANK1 and PANK3) to overcome this inhibition.[1][3] It binds to one protomer of the PANK dimer, locking the other protomer in a catalytically active state that is resistant to acetyl-CoA inhibition.[1] This mechanism effectively bypasses the deficient PANK2 enzyme, restoring the overall rate of CoA biosynthesis in the brain and other tissues.
Mouse Models for this compound Efficacy Testing
Two primary knockout mouse models are relevant for studying PKAN and the effects of this compound.
| Model Name | Genotype | Key Phenotype | Relevance for this compound Testing |
| Pank2 Knockout | Pank2-/- | Retinal degeneration and azoospermia, but lacks significant neurological or motor deficits. | Used to confirm that the therapeutic effect of this compound does not depend on the presence of active PANK2. |
| Neuronal Pank1/2 Double Knockout (dKO) | SynCre+ Pank1,2 dKO | Severe phenotype including weight loss, profound locomotor impairment, and significantly reduced lifespan. | This model recapitulates the severe neurological decline of PKAN and serves as the primary model for evaluating the therapeutic efficacy of this compound. |
Experimental Protocols
The following protocols are based on methodologies reported in the preclinical evaluation of this compound.
Protocol: this compound Formulation and Administration
This compound can be administered via oral gavage or as a formulation in medicated chow for long-term studies.
A. Oral Gavage Formulation:
-
Vehicle: Prepare a 30% Captisol® solution in sterile water.
-
Preparation: Suspend this compound powder in the vehicle to achieve the desired concentration (e.g., for a 30 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, prepare a 3 mg/mL suspension).
-
Administration: Administer the suspension via oral gavage using an appropriate gauge feeding needle. Dosing is typically performed daily.
B. Medicated Chow Formulation:
-
Objective: To provide continuous drug exposure over an extended period.
-
Preparation: Work with a specialized animal diet provider to incorporate this compound into standard rodent chow at a specified concentration (e.g., 112 ppm).
-
Co-formulation: The chow should also be supplemented with pantothenate to ensure the substrate for CoA synthesis is not limiting.
-
Administration: Provide the medicated chow ad libitum to the treatment group, replacing the standard diet.
Protocol: Efficacy Study in dKO Mouse Model
This protocol outlines a typical therapeutic study using the SynCre+ Pank1,2 dKO mouse model.
Protocol: Locomotor Activity Assessment (Open Field Test)
This test measures general motor function and exploratory behavior.
-
Apparatus: An open rectangular arena (e.g., 37 cm x 43 cm) with controlled, standard overhead lighting.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the individual mouse in the center of the arena.
-
Record its activity for 5 minutes using a video tracking system (e.g., HVS Image with 2100 Plus software).
-
-
Parameters Measured:
-
Total distance traveled (cm).
-
Percentage of time in motion.
-
Protocol: Coenzyme A Quantification in Brain Tissue
This protocol provides a general workflow for measuring CoA levels.
-
Tissue Collection: At the study endpoint, euthanize mice and rapidly dissect the brain on ice. Isolate specific regions if required (e.g., forebrain, hindbrain).
-
Homogenization: Immediately snap-freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in a suitable buffer.
-
Extraction: Perform a chemical extraction to isolate CoA and its thioesters from other cellular components.
-
Quantification: Measure total CoA levels using a sensitive method, such as a fluorescent derivatization assay or mass spectrometry. Results are typically normalized to tissue weight (e.g., nmol/g).
Summary of Quantitative Data
The following tables summarize the key outcomes of this compound treatment in the SynCre+ Pank1,2 dKO mouse model.
Table 1: Survival and Weight Phenotype
| Parameter | Untreated dKO Mice | This compound Treated dKO Mice |
| Median Survival | 52 days | 150 days |
| Effect on Body Weight | Progressive weight loss | Immediate and sustained weight gain |
Table 2: Locomotor and Biochemical Outcomes
| Parameter | Untreated dKO Mice | This compound Treated dKO Mice | Notes |
| Locomotor Activity | Severely impaired | Significantly improved | As measured by distance traveled and time in motion in the open field test. |
| Brain CoA Levels | Deficient | Significantly increased | This compound effectively crosses the blood-brain barrier to elevate CoA. |
| Liver CoA Levels | Deficient | Significantly increased | Higher doses are required to achieve maximal CoA elevation in the brain compared to the liver. |
Disclaimer: These application notes and protocols are intended for research purposes only and are synthesized from published preclinical studies. Researchers should adapt these methodologies to their specific experimental context and adhere to all institutional and regulatory guidelines for animal care and use.
References
Measuring Changes in Coenzyme A Levels Following PZ-2891 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the in vitro and in vivo changes in Coenzyme A (CoA) levels following the administration of PZ-2891, a potent pantothenate kinase (PANK) modulator. This compound acts as an allosteric activator of PANK, the rate-limiting enzyme in the CoA biosynthetic pathway, leading to increased cellular and tissue concentrations of CoA. These protocols are designed for researchers in academia and the pharmaceutical industry engaged in the study of CoA metabolism, neurodegenerative diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), and the development of novel therapeutics targeting the CoA pathway.
Introduction
Coenzyme A is an essential metabolic cofactor involved in numerous cellular processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. Dysregulation of CoA biosynthesis is implicated in several inherited metabolic disorders, most notably PKAN, which is caused by mutations in the PANK2 gene. This compound is a brain-penetrant small molecule that allosterically activates PANK isoforms, thereby bypassing the deficient PANK2 enzyme in PKAN and increasing overall CoA production.[1][2] Accurate and reproducible measurement of CoA levels is critical for evaluating the efficacy of this compound and similar compounds. This document outlines detailed methodologies for the administration of this compound and the subsequent quantification of CoA in both cell culture and animal models.
Signaling Pathway of this compound Action
This compound modulates the CoA biosynthesis pathway by directly targeting pantothenate kinases. The simplified signaling pathway is illustrated below.
Caption: this compound allosterically activates PANK, increasing CoA synthesis.
Experimental Protocols
In Vitro Administration of this compound and Sample Preparation
This protocol describes the treatment of cultured cells with this compound and subsequent preparation of cell lysates for CoA analysis.
Materials:
-
Cultured cells (e.g., HEK293T, HepG2/C3A)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Sample Collection:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold water to the plate and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the CoA extraction and measurement protocol.
-
In Vivo Administration of this compound in a Mouse Model
This protocol outlines the oral administration of this compound to mice and the subsequent collection of tissue samples.
Materials:
-
This compound
-
Vehicle (e.g., Captisol)
-
Oral gavage needles
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Cryovials
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse).
-
Animal Dosing:
-
Administer this compound or vehicle to mice via oral gavage. A typical dosing regimen is once daily for a specified number of days (e.g., 3 days).[3]
-
-
Tissue Collection:
-
At the designated time point after the final dose (e.g., 4 hours), euthanize the mice according to approved institutional protocols.[3]
-
Rapidly dissect the tissues of interest (e.g., liver, brain) and flash-freeze them in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until analysis.
-
Quantification of Total Coenzyme A Levels
This protocol describes a common method for the extraction and quantification of total CoA from biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Commercial ELISA kits are also available and should be used according to the manufacturer's instructions.[4]
Materials:
-
Cell lysate or pulverized frozen tissue
-
Potassium hydroxide (KOH)
-
Trizma-HCl
-
monobromobimane (mBBr)
-
Acetic acid
-
Solid-phase extraction (SPE) columns
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Homogenization and Hydrolysis:
-
For tissue samples, homogenize approximately 30-40 mg of frozen tissue in 1 mM KOH.
-
Add 0.25 M KOH to bring the pH above 12, which hydrolyzes CoA thioesters to free CoA.
-
Incubate at 55°C for 2 hours.
-
-
Derivatization:
-
Neutralize the sample with Trizma-HCl to a pH of approximately 8.
-
Add mBBr to derivatize the free thiol group of CoA, rendering it fluorescent.
-
Incubate at room temperature in the dark for 2 hours.
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the reaction by adding acetic acid.
-
Centrifuge to pellet any precipitate.
-
Use an SPE column to purify the CoA-bimane derivative from the supernatant.
-
-
HPLC Analysis:
-
Inject the purified sample onto an HPLC system equipped with a C18 column.
-
Detect the CoA-bimane using a fluorescence detector with excitation at 393 nm and emission at 470 nm.
-
Quantify the CoA concentration by comparing the peak area to a standard curve generated with known concentrations of CoA.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on CoA levels from published studies.
Table 1: In Vitro Dose-Response of this compound on Total CoA Levels in C3A Cells
| This compound Concentration (µM) | Fold Increase in Total CoA (vs. Vehicle) |
| 1 | ~1.5 |
| 10 | ~2.5 |
| 20 | ~2.0 |
| 50 | ~1.8 |
Data adapted from Sharma et al., Nat Commun, 2018.
Table 2: In Vivo Effect of Oral this compound Administration on Total CoA Levels in Mouse Tissues
| Tissue | Treatment Group (Dose) | Mean Total CoA (nmol/g tissue) ± SEM | Percent Increase vs. Control |
| Liver | Control (Vehicle) | 25 ± 2 | - |
| This compound (10 mg/kg) | 40 ± 3 | 60% | |
| This compound (30 mg/kg) | 55 ± 4 | 120% | |
| Forebrain | Control (Vehicle) | 5 ± 0.5 | - |
| This compound (30 mg/kg) | 7 ± 0.6 | 40% | |
| This compound (100 mg/kg) | 9 ± 0.8 | 80% | |
| Hindbrain | Control (Vehicle) | 4.5 ± 0.4 | - |
| This compound (30 mg/kg) | 6 ± 0.5 | 33% | |
| This compound (100 mg/kg) | 8 ± 0.7 | 78% |
Data are representative and adapted from published mouse studies. Mice were administered this compound by oral gavage every 12 hours for 5 doses, and tissues were harvested 4 hours after the last dose.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for in vitro and in vivo studies.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of PZ-2891
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, orally bioavailable, and brain-penetrant allosteric activator of pantothenate kinase (PANK). It is under investigation for its neuroprotective effects, particularly in the context of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder characterized by mutations in the PANK2 gene. These mutations lead to a deficiency in Coenzyme A (CoA), a vital molecule in cellular metabolism, resulting in severe neurodegeneration. This compound is designed to activate other PANK isoforms, namely PANK1 and PANK3, thereby compensating for the dysfunctional PANK2 and restoring CoA levels in the brain.[1][2][3]
These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models. The methodologies described herein are based on published studies and are intended to guide researchers in the evaluation of this compound and similar neuroprotective compounds.
Mechanism of Action: Signaling Pathway
This compound acts as a modulator of PANK, the rate-limiting enzyme in the CoA biosynthetic pathway. At lower, sub-saturating concentrations, it functions as an allosteric activator, binding to the PANK enzyme and locking it in a catalytically active conformation. This prevents feedback inhibition by acetyl-CoA, a downstream product of the pathway, leading to a sustained increase in CoA synthesis.[1][4] By activating the ubiquitous PANK1 and PANK3 isoforms, this compound bypasses the deficiency of the mitochondrial PANK2 isoform in PKAN.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | PANK1β | PANK2 | PANK3 | Cell Line | Effect on CoA Levels (at 10 µM) |
| IC₅₀ (nM) | 40.2 | 0.7 | 1.3 | C3A (Human Liver) | Increased |
| 48.7 ± 5.1 | 1.0 ± 0.1 | 1.9 ± 0.2 | HEK293T | Increased |
Data sourced from MedChemExpress and Sharma et al., 2018.
Table 2: In Vivo Efficacy of this compound in a PKAN Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg) |
| Median Survival | 52 days | 150 days |
| Liver CoA Increase | - | ~50% (100% with pantothenate) |
| Brain CoA Increase | - | Dose-dependent increase |
| Locomotor Activity | Severely impaired | Significantly improved |
| Body Weight | Weight loss | Immediate weight gain |
Data from a neuron-specific Pank1/Pank2 knockout mouse model. Sourced from Sharma et al., 2018.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability (Mouse) | 30% |
| Brain Penetration | Yes |
| Half-life (Mouse) | Short |
Data sourced from supplementary materials of Sharma et al., 2018 and a 2021 study on a related compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Experimental Workflow
Protocol 1: In Vitro Assessment of this compound on Cell Viability (MTT Assay)
This protocol determines the effect of this compound on the viability of neuronal or other relevant cell lines.
Materials:
-
Human neuroblastoma (SH-SY5Y) or human liver (C3A) cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Coenzyme A Levels in Cultured Cells
This protocol details the quantification of total CoA in cell lysates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with this compound
-
Ice-cold 5% Perchloric Acid (PCA) with 50 µM DTT
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., potassium phosphate buffer and acetonitrile gradient)
-
CoA standards
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them by adding ice-cold 5% PCA with 50 µM DTT.
-
Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Sample Preparation: Transfer the supernatant to a new tube for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate CoA using a C18 column with a suitable mobile phase gradient.
-
Detection: Detect CoA by UV absorbance at 260 nm.
-
Quantification: Determine the concentration of CoA in the samples by comparing the peak area to a standard curve generated with known concentrations of CoA. Normalize the results to the total protein content of the cell lysate.
Protocol 3: In Vivo Assessment of Neuroprotection in a PKAN Mouse Model
This protocol outlines the evaluation of this compound's efficacy in a neuron-specific Pank1 and Pank2 knockout mouse model, which recapitulates key features of PKAN.
Animal Model:
-
Neuron-specific Pank1 and Pank2 double knockout mice.
Materials:
-
This compound
-
Vehicle (e.g., 30% Captisol)
-
Oral gavage needles
-
Open field test arena and tracking software
Procedure:
-
This compound Formulation and Administration: Formulate this compound in 30% Captisol. Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via oral gavage. Dosing can be performed at 12 or 24-hour intervals.
-
Locomotor Activity Assessment (Open Field Test):
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Place each mouse individually into the center of the open field arena (e.g., 50 x 50 cm).
-
Record the activity of the mouse for a set period (e.g., 5-20 minutes) using an automated video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Tissue Collection and CoA Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Rapidly dissect the brain and liver and flash-freeze the tissues in liquid nitrogen.
-
Measure total CoA levels in the tissue homogenates using the HPLC method described in Protocol 2.
-
-
Survival Analysis: Monitor a cohort of treated and control animals over an extended period and record the date of death to determine the effect of this compound on lifespan.
Conclusion
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's neuroprotective effects. The combination of in vitro assays to elucidate the mechanism of action and quantify cellular effects, along with in vivo studies in a relevant disease model to assess therapeutic efficacy, is crucial for advancing the development of this promising therapeutic candidate for PKAN and potentially other neurodegenerative disorders associated with impaired CoA metabolism.
References
Application Notes and Protocols for PZ-2891 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PZ-2891 is a novel, first-in-class small molecule activator of pantothenate kinases (PANKs) that has shown significant promise in preclinical models of neurodegenerative diseases, particularly Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1] PKAN is a rare, inherited neurological disorder caused by mutations in the PANK2 gene, which leads to a deficiency in Coenzyme A (CoA) and subsequent neurodegeneration with iron accumulation in the brain.[2][3] this compound is designed to cross the blood-brain barrier and activate alternative PANK isoforms (PANK1 and PANK3), thereby compensating for the dysfunctional PANK2 and restoring CoA levels in the brain.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, key preclinical data, and detailed protocols for its use in research settings.
Mechanism of Action
This compound acts as an allosteric modulator of PANKs. It binds to the PANK dimer interface, locking the enzyme in a catalytically active conformation. This mechanism makes the enzyme refractory to the normal feedback inhibition by acetyl-CoA, leading to a sustained increase in the production of CoA from its precursor, pantothenate (Vitamin B5). By activating the cytosolic and nuclear PANK1 and PANK3 isoforms, this compound effectively bypasses the mitochondrial PANK2 deficiency central to PKAN pathogenesis.
Data Presentation
In Vitro Activity of this compound
The inhibitory concentration (IC50) of this compound was determined against various human and mouse PANK isoforms, highlighting its potent activity.
| Isoform | Species | IC50 (nM) |
| PANK1β | Human | 40.2 ± 4.4 |
| PANK2 | Human | 0.7 ± 0.08 |
| PANK3 | Human | 1.3 ± 0.2 |
| PanK1β | Mouse | 48.7 ± 5.1 |
| PanK2 | Mouse | 1.0 ± 0.1 |
| PanK3 | Mouse | 1.9 ± 0.2 |
| Table 1: In vitro inhibitory activity of this compound against PANK isoforms. Data from Sharma et al., 2018 (Supplementary Information). |
Preclinical Efficacy of this compound in a PKAN Mouse Model
This compound was evaluated in a neuron-specific Pank1 and Pank2 knockout mouse model, which recapitulates key features of PKAN.
| Parameter | Untreated Control | This compound Treated | Outcome |
| Median Lifespan | 52 days | 150 days | 3-fold increase in survival |
| Locomotor Activity | Severely impaired | Significantly improved | Restoration of movement |
| Body Weight | Progressive loss | Immediate weight gain | Reversal of growth defects |
| Brain CoA Levels | Reduced | Elevated | Restoration of brain CoA |
| Table 2: Summary of in vivo efficacy of this compound in a PKAN mouse model. |
Pharmacokinetic Properties
While detailed pharmacokinetic data for this compound is limited in the public domain, it is established to be orally bioavailable and capable of crossing the blood-brain barrier. A related study on a second-generation compound, PZ-3022, noted that this compound has a short half-life in circulation.
| Compound | Half-life (in mice) | Brain Penetration |
| This compound | Short | Yes |
| PZ-3022 | Longer than this compound | Yes |
| Table 3: Comparative pharmacokinetic properties. |
Experimental Protocols
Protocol 1: In Vitro Pantothenate Kinase (PANK) Activity Assay
This protocol is adapted from the radiochemical kinase assay used to determine the IC50 of this compound.
Materials:
-
Purified recombinant PANK isoforms (e.g., PANK1β, PANK2, PANK3)
-
[³H]Pantothenate
-
ATP solution
-
Magnesium Chloride (MgCl₂)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.0)
-
This compound stock solution in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, ATP, and the desired PANK isoform.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]Pantothenate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the product ([³H]phosphopantothenate) from the substrate ([³H]pantothenate).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Total Coenzyme A in Cultured Cells
This protocol describes how to measure changes in total CoA levels in a cell line (e.g., human liver-derived C3A cells) following treatment with this compound.
Materials:
-
C3A cells or other relevant cell line
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with derivatizing agent (e.g., monobromobimane, mBBr)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or absorbance detector
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 24 hours.
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and lyse them to release intracellular contents.
-
To measure total CoA, hydrolyze CoA thioesters to free CoA by adjusting the pH and incubating at 55°C.
-
Derivatize the free CoA with a fluorescent agent like mBBr. This reaction tags the thiol group of CoA.
-
Stop the reaction and centrifuge to pellet cell debris.
-
Analyze the supernatant using HPLC to separate and quantify the derivatized CoA.
-
Compare the CoA levels in this compound-treated cells to the control cells.
Protocol 3: In Vivo Efficacy Study in a PKAN Mouse Model
This protocol outlines a general procedure for evaluating the therapeutic effects of this compound in a neurodegenerative mouse model.
Materials:
-
PKAN mouse model (e.g., neuron-specific Pank1/Pank2 knockout mice) and wild-type littermate controls.
-
This compound formulated for oral administration (e.g., in the diet at 225 ppm or by oral gavage).
-
Standard mouse chow.
-
Equipment for monitoring body weight.
-
Open field test arena for locomotor activity assessment.
-
Materials for tissue collection (brain, liver) and subsequent CoA analysis.
Procedure:
-
Animal Dosing: Begin administration of this compound-formulated diet or oral gavage to the treatment group of PKAN mice and a control diet/vehicle to the control group post-weaning.
-
Monitoring: Regularly monitor and record the body weight and overall health of the animals. Conduct survival analysis over the course of the study.
-
Locomotor Activity (Open Field Test):
-
At a specified time point (e.g., after 24 days of treatment), place individual mice in an open field arena (e.g., a 50x50 cm box).
-
Use a video tracking system to record the mouse's activity for a set duration (e.g., 5-20 minutes).
-
Analyze the recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Compare the activity of this compound-treated PKAN mice to untreated PKAN mice and wild-type controls.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the mice and harvest tissues such as the brain and liver.
-
Process the tissues to measure CoA levels as described in Protocol 2 (adapted for tissue samples).
-
Additionally, tissue can be used for other analyses like histology or measurement of iron accumulation.
-
Conclusion
This compound represents a targeted therapeutic strategy for PKAN and potentially other neurodegenerative diseases involving altered CoA metabolism. Its ability to cross the blood-brain barrier and activate PANKs to increase CoA levels addresses the core biochemical defect in PKAN. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in various preclinical models.
References
Troubleshooting & Optimization
Overcoming PZ-2891 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PZ-2891. The information is presented in a question-and-answer format to directly address common challenges, with a focus on overcoming solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and brain-penetrant modulator of pantothenate kinase (PANK).[1][2] It functions as an allosteric activator of PANK, the rate-limiting enzyme in the biosynthesis of coenzyme A (CoA).[3][4] In patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the PANK2 gene lead to deficient CoA levels. This compound works by activating other PANK isoforms (PANK1 and PANK3) to compensate for the reduced function of PANK2, thereby increasing CoA levels.[3] At high concentrations, this compound can act as an orthosteric inhibitor, but at lower, sub-saturating concentrations, it overcomes the natural feedback inhibition of PANK by acetyl-CoA.
Below is a diagram illustrating the mechanism of action of this compound in the PANK signaling pathway.
Q2: What are the known solubility properties of this compound?
This compound is a lipophilic compound that is practically insoluble in water. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reported solubility values from various suppliers are summarized in the table below. It is important to note that there can be some variability in these values.
| Solvent | Solubility | Source |
| DMSO | ~70-75 mg/mL (200.32 - 214.64 mM) | |
| DMSO | 2 mg/mL | |
| DMF | 10 mg/mL | |
| Ethanol | 1.5 mg/mL | |
| Water | Insoluble (< 0.1 mg/mL) |
Troubleshooting Guides
Issue 1: Preparing this compound for In Vitro Cell-Based Assays
Problem: this compound precipitates when added to aqueous cell culture media.
Cause: Direct dilution of a highly concentrated DMSO stock solution into aqueous media can cause the compound to crash out of solution due to its low aqueous solubility.
Solution: A stepwise dilution approach is recommended. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is kept to a minimum to avoid cellular toxicity.
Experimental Protocol: Preparation of this compound for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 349.44 g/mol ), dissolve 3.49 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
The following diagram outlines the recommended workflow for preparing this compound solutions for in vitro experiments.
Issue 2: Formulating this compound for In Vivo Animal Studies
Problem: Administering this compound to animals is challenging due to its poor aqueous solubility.
Cause: Standard aqueous vehicles are not suitable for dissolving this compound for oral gavage or other routes of administration.
Solution: The use of a solubilizing agent, such as a cyclodextrin, is recommended. Captisol®, a modified β-cyclodextrin, has been successfully used to formulate this compound for oral administration in mice.
Experimental Protocol: Formulation of this compound in Captisol® for Oral Gavage
This protocol is a general guideline based on the use of Captisol® for poorly soluble compounds.
-
Determine the Required Concentration: Based on your study design, calculate the required concentration of this compound in the dosing solution.
-
Prepare a Captisol® Solution: Prepare a solution of Captisol® in sterile water. A 40% (w/v) solution is a common starting point.
-
Complexation of this compound:
-
Add the weighed this compound powder to the Captisol® solution.
-
Facilitate the formation of the inclusion complex by sonicating the mixture and then agitating it on a tumbling apparatus at room temperature for 24-72 hours.
-
-
Clarification: After agitation, centrifuge or filter the suspension to obtain a clear solution for administration.
-
Administration: The resulting solution can be administered to animals via oral gavage.
The logical relationship for deciding on a solubilization strategy is depicted in the diagram below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PZ-2891 in cellular assays
Welcome to the technical support center for PZ-2891. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays. Here you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modulator of pantothenate kinase (PANK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA).[1][2] It has a dual mechanism: at high concentrations, it acts as an orthosteric inhibitor, while at lower, sub-saturating concentrations, it functions as an allosteric activator.[3][4] The primary therapeutic goal of this compound is to activate PANK isoforms, particularly PANK3, to increase cellular CoA levels.[1] This is especially relevant for conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene.
Q2: Is this compound selective for Pantothenate Kinases?
Yes, this compound has been shown to be highly selective for PANKs. In a broad screening panel, this compound was tested against 468 other kinases and a panel of 72 receptors and ion channels at a concentration of 10 µM and showed no significant off-target interactions.
Q3: What are the known IC50 values of this compound for the different PANK isoforms?
The inhibitory activity of this compound against human and mouse PANK isoforms in the absence of acetyl-CoA has been determined and is summarized in the table below.
| Isoform | Human IC50 (nM) | Mouse IC50 (nM) |
| PANK1β | 40.2 | 48.7 ± 5.1 |
| PANK2 | 0.7 | 1.0 ± 0.1 |
| PANK3 | 1.3 | 1.9 ± 0.2 |
| Data sourced from MedchemExpress and Selleck Chemicals websites. |
Troubleshooting Guide
Issue 1: I am observing cellular toxicity or unexpected phenotypic changes in my cellular assay after treatment with this compound.
Possible Cause 1: High Concentration Leading to Pan-PANK Inhibition. While this compound is an activator at low concentrations, at high concentrations it acts as an inhibitor of all PANK isoforms. This can lead to a decrease in CoA levels, which could be detrimental to cells.
-
Troubleshooting Steps:
-
Review Concentration: Ensure the concentration of this compound used is within the recommended range for allosteric activation (typically in the low micromolar to nanomolar range).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for CoA elevation without inducing toxicity in your specific cell line.
-
Measure CoA Levels: Directly measure intracellular CoA levels to confirm that the observed toxicity is correlated with a decrease in CoA.
-
Possible Cause 2: Off-Target Effects in a Specific Cellular Context. Although broad-panel screens have shown high selectivity, it is always possible that in a unique cellular model, this compound could interact with other proteins.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): A CETSA can be performed to assess the direct binding of this compound to its target (PANK3) and to identify potential off-target binders in a cellular context.
-
Kinase Profiling: If a kinase-mediated off-target effect is suspected, consider running a focused kinase panel with your cell lysate treated with this compound.
-
Control Compound: Use a structurally related but inactive compound as a negative control to determine if the observed phenotype is specific to this compound's activity.
-
Issue 2: I am not observing the expected increase in Coenzyme A levels.
Possible Cause 1: Inactive PANK3. this compound's primary mechanism for increasing CoA is through the activation of PANK3. If the cells you are using have very low or no catalytically active PANK3, this compound will not be effective.
-
Troubleshooting Steps:
-
Confirm PANK3 Expression: Verify the expression of PANK3 in your cell line at the protein level (e.g., via Western blot).
-
Use a Positive Control Cell Line: Employ a cell line known to respond to this compound, such as C3A or HEK293T cells, as a positive control.
-
PANK3 Knockout/Knockdown: As a negative control, use cells where PANK3 has been knocked out or knocked down to confirm the phenotype is PANK3-dependent.
-
Possible Cause 2: Insufficient Pantothenate. PANKs require pantothenate (Vitamin B5) as a substrate to synthesize CoA. If the cell culture medium is deficient in pantothenate, CoA synthesis will be limited, regardless of PANK activation.
-
Troubleshooting Steps:
-
Check Media Composition: Ensure your cell culture medium contains an adequate concentration of pantothenate.
-
Supplement with Pantothenate: Add a surplus of pantothenate to the medium to ensure it is not a limiting factor.
-
Visual Guides
Caption: Mechanism of action of this compound on the Coenzyme A biosynthesis pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from the principles described in the literature for assessing drug binding to its target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest cells and resuspend in a suitable lysis buffer with protease inhibitors.
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Divide the lysate into aliquots.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble PANK3 in the supernatant by Western blotting.
-
A positive target engagement by this compound will result in a thermal stabilization of PANK3, meaning more PANK3 protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of this compound, its activity can be measured against a broad panel of kinases.
-
Assay Principle: Utilize a reputable kinase profiling service that employs radiometric, fluorescent, or luminescent assays to measure the activity of a large number of purified kinases in the presence of a set concentration of the test compound.
-
Compound Concentration: A standard concentration for initial screening is 10 µM to identify potential off-target interactions.
-
Data Analysis: The results are typically presented as the percentage of inhibition of each kinase's activity by this compound. Significant inhibition (e.g., >50%) of any kinase other than PANKs would indicate a potential off-target effect. Follow-up dose-response assays should be performed for any identified "hits" to determine their IC50 values.
References
Cell line-specific responses to PZ-2891 treatment
Welcome to the technical support center for PZ-2891. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable and brain-penetrant small molecule modulator of Pantothenate Kinase (PANK).[1][2] It functions as an allosteric activator of PANK, particularly the PANK3 isoform, by overcoming the natural feedback inhibition caused by acetyl-CoA.[3][4][5] This activation leads to an increase in the cellular levels of Coenzyme A (CoA). At high concentrations, this compound can act as an orthosteric inhibitor of PANK isoforms.
Q2: Why is PANK3 the primary target of this compound?
A2: PANK3 is ubiquitously expressed in various tissues, including the brain, making it a suitable target for systemic administration. In conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the mitochondrial PANK2 isoform, activating the cytosolic PANK1 and PANK3 isoforms can compensate for the deficiency and restore CoA biosynthesis.
Q3: In which cell lines has the activity of this compound been demonstrated?
A3: The efficacy of this compound in increasing intracellular CoA levels has been demonstrated in human liver-derived C3A cells and human embryonic kidney HEK293T cells.
Q4: What is the significance of this compound's ability to cross the blood-brain barrier?
A4: The ability to penetrate the blood-brain barrier is a critical feature of this compound, making it a promising therapeutic candidate for neurological disorders like PKAN, where the primary pathology is within the central nervous system.
Troubleshooting Guide
Issue 1: No significant increase in Coenzyme A (CoA) levels is observed after this compound treatment in my cell line.
-
Possible Cause 1: Low expression of PANK3.
-
Troubleshooting Step: Verify the expression level of PANK3 in your cell line of interest using techniques like qPCR or western blotting. Cell lines with inherently low PANK3 expression may exhibit a blunted response to this compound.
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. While 10 µM has been shown to be effective in C3A cells, the optimal concentration may vary. Be aware that at higher concentrations (e.g., 20-50 µM), the activating effect of this compound may decrease as its inhibitory properties become more prominent.
-
-
Possible Cause 3: Insufficient pantothenate in the cell culture medium.
-
Troubleshooting Step: Ensure that the cell culture medium is adequately supplemented with pantothenate (Vitamin B5), as it is the substrate for PANK. A reduction in pantothenate can limit CoA synthesis.
-
-
Possible Cause 4: The cell line expresses a catalytically inactive PANK3 mutant.
-
Troubleshooting Step: While rare, if you are using a genetically modified cell line, confirm that the PANK3 expressed is catalytically active. This compound requires a functional PANK3 enzyme to exert its effect.
-
Issue 2: Cell toxicity or a reduction in cell proliferation is observed after treatment.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Step: As an orthosteric inhibitor at high concentrations, this compound could potentially lead to off-target effects or toxicity. Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cell line.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (usually <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Human and Mouse PANK Isoforms
| Isoform | Human IC50 (nM) | Mouse IC50 (nM) |
| PANK1β | 40.2 | 48.7 |
| PANK2 | 0.7 | 1.0 |
| PANK3 | 1.3 | 1.9 |
Data sourced from MedchemExpress and supplementary information from Sharma et al., Nat Commun. 2018.
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with this compound
-
Cell Seeding: Seed your cells of interest in a suitable culture plate (e.g., 6-well or 12-well plate) at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.
-
Treatment: On the day of the experiment, aspirate the old medium from the cells. Add fresh, pre-warmed complete medium containing the desired final concentration of this compound. Remember to include a vehicle control (DMSO-treated) group. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute the stock 1:1000 in the fresh medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis, such as CoA measurement.
Protocol 2: Measurement of Total Intracellular Coenzyme A (CoA)
This protocol is a generalized method based on derivatization with monobromobimane (mBBr) followed by HPLC analysis.
-
Cell Lysis: After treatment, harvest the cells and resuspend them in 2 mL of cold water.
-
Alkaline Hydrolysis: Add 500 µL of 0.25 M KOH to the cell suspension to hydrolyze CoA esters to free CoA.
-
Derivatization: Derivatize the free CoA with monobromobimane (mBBr).
-
Solid Phase Extraction: Load the derivatized sample onto a 2-(2-pyridyl) ethyl solid phase extraction column that has been equilibrated.
-
HPLC Analysis: Elute the derivatized CoA and quantify using HPLC with a fluorescence detector.
Visualizations
Caption: Mechanism of this compound action on the PANK signaling pathway.
Caption: General experimental workflow for studying this compound effects in cell culture.
Caption: A logical troubleshooting guide for unexpected results with this compound.
References
Improving the bioavailability of PZ-2891 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PZ-2891 and its analogs in animal studies, with a focus on improving bioavailability and achieving desired therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule allosteric activator of pantothenate kinase (PANK).[1][2] It works by binding to PANK and preventing feedback inhibition by acetyl-CoA, thereby increasing the biosynthesis of coenzyme A (CoA).[1][3] Specifically, this compound binds to one protomer of the PANK dimer, which locks the other protomer in a catalytically active state.[1] This mechanism is particularly relevant for conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN), where mutations in PANK2 lead to CoA deficiency.
Q2: I am observing low exposure and rapid clearance of this compound in my mouse model. Is this expected?
A2: Yes, a significant challenge with this compound is its short half-life and rapid metabolism. The isopropyl sidechain of this compound is a major site of metabolism, leading to hydroxylation and subsequent clearance. This results in a need for frequent dosing to maintain therapeutic concentrations.
Q3: How can I improve the bioavailability and in vivo efficacy of my PANK activator?
A3: Consider using a more metabolically stable analog of this compound. Researchers have developed next-generation compounds, such as PZ-3022 and BBP-671 (formerly compound 22), which exhibit improved pharmacokinetic profiles. For instance, PZ-3022 replaces the isopropyl group with a cyclopropyl moiety, making it less susceptible to hydroxylation and thereby increasing its half-life and oral bioavailability.
Q4: What is a recommended formulation and administration route for this compound and its analogs in mice?
A4: For oral administration in mice, this compound and its analogs have been successfully formulated in 30% Captisol. Administration is typically performed via oral gavage.
Q5: What are the expected outcomes of successful this compound administration in a relevant mouse model of CoA deficiency?
A5: In mouse models of brain CoA deficiency, successful oral administration of this compound has been shown to increase CoA levels in both the liver and the brain. This can lead to phenotypic improvements such as weight gain, improved locomotor activity, and increased lifespan.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound in plasma or tissue. | Rapid metabolism of this compound. | Consider switching to a more metabolically stable analog like PZ-3022 or BBP-671. |
| Improper formulation or administration. | Ensure this compound is fully dissolved in the vehicle (e.g., 30% Captisol) and that oral gavage is performed correctly. | |
| No significant increase in brain CoA levels despite observing an increase in liver CoA. | Poor blood-brain barrier penetration of the compound. | While this compound is known to cross the blood-brain barrier, formulation and individual animal physiology can be factors. Confirm the integrity of your compound and consider using a compound with demonstrated brain penetrance like BBP-671. |
| Inconsistent results between animals. | Variability in oral gavage administration. | Ensure consistent dosing volumes and technique across all animals. |
| Differences in animal age, weight, or health status. | Standardize animal cohorts to minimize biological variability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound and PZ-3022 in Mice
| Compound | Key Structural Difference | Half-life in Mice | Effect on Oral Bioavailability |
| This compound | Isopropyl group | Short | Lower |
| PZ-3022 | Cyclopropyl group | Longer | Higher |
Data compiled from studies demonstrating the improved metabolic stability of PZ-3022 over this compound.
Table 2: Effect of PANK Activators on Total CoA Levels in C57BL/6J Mice
| Treatment Group | Dose | Tissue | Outcome |
| This compound in Captisol | 10 mg/kg (oral gavage) | Liver | Increased total CoA |
| PZ-3022 in Captisol | 10 mg/kg (oral gavage) | Liver | Slightly more potent increase in total CoA compared to this compound |
Mice were treated every 24 hours for three days, and liver total CoA was determined 4 hours after the last dose.
Experimental Protocols
Protocol 1: Oral Administration of PANK Activators in Mice
-
Formulation: Prepare a formulation of the PANK activator (e.g., this compound, PZ-3022) in 30% Captisol. Ensure the compound is fully dissolved.
-
Dosing: Administer the formulation to mice via oral gavage at the desired dose (e.g., 10 mg/kg). A typical dosing regimen is once every 24 hours for three consecutive days.
-
Control Group: Administer the vehicle (30% Captisol) to the control group using the same volume and route of administration.
-
Tissue Collection: Euthanize the mice at a predetermined time point after the last dose (e.g., 4 hours). Immediately excise, weigh, and flash-freeze tissues of interest (e.g., liver, brain) in liquid nitrogen for subsequent analysis.
Protocol 2: Measurement of Total Coenzyme A in Tissues
-
Tissue Homogenization: Homogenize the frozen tissue samples in a suitable buffer.
-
CoA Measurement: Determine the total CoA concentration using a validated method, such as a fluorescent derivatization assay.
-
Data Analysis: Normalize the CoA levels to the tissue weight and compare the results between treatment and control groups.
Visualizations
Caption: Mechanism of this compound as an allosteric activator of PANK.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
Refinement of Experimental Design for PZ-2891 Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PZ-2891. The content is designed to address specific issues that may be encountered during experiments, with a focus on clear data presentation and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pantothenate kinase (PANK) modulator. In conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN), where the PANK2 enzyme is deficient, this compound acts as an allosteric activator of other PANK isoforms, primarily PANK1 and PANK3. This activation increases the overall cellular levels of Coenzyme A (CoA), bypassing the deficiency caused by the non-functional PANK2. At high concentrations, it can act as an orthosteric inhibitor[1].
Q2: What are the key in vitro and in vivo models for studying this compound?
A2: In vitro studies often utilize human liver-derived cell lines, such as C3A cells, to assess the impact of this compound on cellular CoA levels[2]. For in vivo studies, mouse models of PKAN with neuron-specific knockout of Pank1 and Pank2 genes are commonly used to evaluate the compound's efficacy in restoring brain CoA levels, improving locomotor activity, and increasing lifespan[3][4].
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. For in vivo studies, it has been formulated in 30% Captisol. Stock solutions are typically stored at -20°C or -80°C for long-term stability. It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.
Q4: Are there any known successor compounds to this compound?
A4: Yes, a successor compound named BBP-671 has been developed. BBP-671 is also a PANK activator and has been designed to have an improved pharmacokinetic profile compared to this compound. It has shown promise in increasing brain CoA levels and is being investigated in clinical trials. Another compound, PZ-3022, was developed with a longer half-life than this compound.
Troubleshooting Guides
In Vitro PANK Activity Assay
Issue: High background signal or inconsistent results in the radiochemical PANK assay.
-
Possible Cause 1: Suboptimal Reagent Concentration.
-
Troubleshooting Tip: Titrate the concentrations of ATP, pantothenate, and the enzyme itself to find the optimal conditions for your specific assay setup. Ensure the concentration of acetyl-CoA used for feedback inhibition studies is also optimized, as this compound's effect is dependent on overcoming this inhibition.
-
-
Possible Cause 2: Enzyme Instability.
-
Troubleshooting Tip: PANK enzymes can be unstable. Ensure proper storage conditions and handle the enzyme on ice. Consider adding stabilizing agents like glycerol to the buffer if not already present. Perform a time-course experiment to determine the linear range of the enzyme activity.
-
-
Possible Cause 3: Contamination of Reagents.
-
Troubleshooting Tip: Use high-purity reagents and sterile, nuclease-free water. Contaminants can interfere with the enzymatic reaction or the detection of the radiolabeled product. Regular instrument calibration and the use of certified reference materials are crucial for data integrity.
-
Cellular Coenzyme A (CoA) Measurement
Issue: Variability in CoA levels measured by LC-MS/MS.
-
Possible Cause 1: Inefficient Cell Lysis and Extraction.
-
Troubleshooting Tip: Optimize the cell lysis and metabolite extraction protocol. Ensure complete cell disruption to release all intracellular CoA. The choice of extraction solvent is critical; methods often use methanol-based solutions. Keep samples on ice throughout the procedure to prevent CoA degradation.
-
-
Possible Cause 2: CoA Instability.
-
Troubleshooting Tip: CoA and its thioesters can be unstable. Process samples quickly and store extracts at -80°C. The stability of the analyte in the biological matrix should be established early in method development. Consider the use of stabilizing agents if degradation is observed.
-
-
Possible Cause 3: Matrix Effects in LC-MS/MS.
-
Troubleshooting Tip: Complex biological samples can cause ion suppression or enhancement, leading to inaccurate quantification. Implement a robust sample clean-up procedure, such as solid-phase extraction, to remove interfering substances. The use of a stable isotope-labeled internal standard for CoA is highly recommended for accurate quantification. Regular cleaning of the ion source and calibration of the mass spectrometer are essential preventative measures.
-
In Vivo Studies
Issue: Poor oral bioavailability or inconsistent plasma concentrations of this compound.
-
Possible Cause 1: Improper Formulation.
-
Troubleshooting Tip: this compound has low aqueous solubility. Ensure the formulation is appropriate for oral administration. A common vehicle used in preclinical studies is 30% Captisol. The formulation should be prepared fresh before each use to ensure homogeneity and stability.
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting Tip: this compound is known to have a relatively short half-life due to metabolism. When designing experiments, consider the pharmacokinetic profile of the compound to determine the optimal dosing frequency. For longer-term studies, administration in the diet can provide more consistent exposure.
-
-
Possible Cause 3: Animal-to-Animal Variability.
-
Troubleshooting Tip: Factors such as age, sex, and health status of the animals can influence drug absorption and metabolism. Ensure that animal groups are properly randomized and that housing and dietary conditions are consistent. Monitor animal health closely throughout the study.
-
Data Presentation
Table 1: In Vitro Potency of this compound against Pantothenate Kinase Isoforms
| PANK Isoform | IC50 (nM) |
| Human PANK1β | 40.2 |
| Human PANK2 | 0.7 |
| Human PANK3 | 1.3 |
| Mouse PanK1β | 48.7 |
| Mouse PanK2 | 1.0 |
| Mouse PanK3 | 1.9 |
Data sourced from.
Table 2: Comparative Preclinical Data of PANK Modulators
| Compound | Key Features | In Vivo Efficacy Highlights | Reference |
| This compound | First-generation PANK modulator. | Increases brain CoA levels, improves motor function, and extends lifespan in a PKAN mouse model. | |
| PZ-3022 | Second-generation, designed for a longer half-life. | More potent in elevating hepatic CoA in mice compared to this compound. | |
| BBP-671 | Optimized for improved metabolic stability and solubility. | Demonstrates brain penetration and target engagement in humans. Advanced to clinical trials. |
Experimental Protocols
Protocol 1: Radiochemical Pantothenate Kinase (PANK) Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 10 mM ATP, and varying concentrations of [¹⁴C]-pantothenate.
-
Enzyme Addition: Add purified recombinant PANK enzyme to the reaction mixture.
-
Inhibitor/Activator Addition: Add this compound or vehicle control (DMSO) at the desired concentrations. For studying the allosteric activation, include acetyl-CoA at a concentration known to cause feedback inhibition.
-
Incubation: Incubate the reaction at 37°C for a predetermined time within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding a solution of 10% trichloroacetic acid (TCA).
-
Separation of Product: Separate the radiolabeled product (4'-phosphopantothenate) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed by scintillation counting or phosphorimaging of the TLC plate.
-
Data Analysis: Calculate the enzyme activity and determine the IC50 or activation constants for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T overexpressing PANK3) to 70-80% confluency. Treat the cells with this compound or vehicle control for a specified duration.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble PANK3 in each sample by Western blotting using a specific antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble PANK3 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Mechanism of action of this compound in PKAN.
Caption: General experimental workflow for this compound studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PZ-2891's Impact on Coenzyme A Metabolism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating therapeutic strategies for disorders linked to Coenzyme A (CoA) deficiency, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), the small molecule PZ-2891 has emerged as a promising modulator of CoA metabolism. This guide provides a comprehensive comparison of this compound with its next-generation analogue, PZ-3022, and an alternative therapeutic approach, phosphopantothenate replacement therapy. The comparative analysis is supported by experimental data and detailed mass spectrometry protocols for the validation of these compounds' effects on CoA metabolism.
This compound is an allosteric activator of pantothenate kinase (PANK), the enzyme that catalyzes the rate-limiting step in the CoA biosynthetic pathway.[1][2][3] By binding to PANK, this compound renders the enzyme resistant to feedback inhibition by acetyl-CoA, leading to a sustained increase in cellular CoA levels.[3] This mechanism of action has demonstrated therapeutic potential in preclinical models of PKAN.[2]
Performance Comparison: this compound and Alternatives
The efficacy of this compound in modulating CoA levels has been benchmarked against its successor, PZ-3022, and the alternative strategy of phosphopantothenate replacement. The following table summarizes the quantitative effects of these interventions on CoA metabolism in various experimental models.
| Intervention | Model System | Concentration / Dose | Key Finding | Reference |
| This compound | Human HepG2/C3A cells | 10 µM | Significant elevation of total cellular CoA levels. | |
| This compound | Human C3A cells | 10 µM | Effective in raising total cellular CoA. | |
| PZ-3022 | Human C3A cells | 10 µM | As effective as this compound in raising total cellular CoA. | |
| This compound | C57BL/6J Mice (liver) | 10 mg/kg (oral gavage for 3 days) | Increased hepatic total CoA. | |
| PZ-3022 | C57BL/6J Mice (liver) | 10 mg/kg (oral gavage for 3 days) | Slightly more potent than this compound in elevating hepatic total CoA. | |
| Phosphopantothenate Replacement Therapy (Aryl phosphoramidate prodrugs) | Genetically deficient Pank1-/- mice (liver) | Not specified | Restored hepatic CoA levels. |
Experimental Protocols
Accurate quantification of CoA and its metabolites is crucial for validating the effects of compounds like this compound. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Mass Spectrometry Protocol for CoA Metabolites
This protocol outlines a robust LC-MS/MS method for the simultaneous measurement of CoA, its short-chain acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, succinyl-CoA), and biosynthetic precursors.
1. Sample Preparation (from cultured cells or tissues)
-
Extraction: Homogenize cell pellets or pulverized tissues in a cold extraction solution (e.g., 2.5% sulfosalicylic acid (SSA) in ethanol).
-
Deproteinization: Vortex the homogenate and incubate on ice to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein debris.
-
Supernatant Collection: Carefully collect the supernatant containing the CoA metabolites for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid in water).
-
Mobile Phase B: An organic solvent (e.g., methanol or acetonitrile).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the CoA metabolites based on their polarity.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of each CoA metabolite. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Common Fragmentation: CoA and its esters share a common fragment ion corresponding to the phosphoadenosine diphosphate moiety, which can be used for precursor ion scanning or as a product ion in MRM transitions.
-
-
Data Analysis: The peak area of each analyte is integrated and quantified against a standard curve generated from authentic standards. Internal standards are used to correct for variations in sample preparation and instrument response.
Visualizing the Workflow and Pathway
To better understand the experimental process and the metabolic context of this compound's action, the following diagrams are provided.
References
A Comparative Analysis of PZ-2891 and Direct Coenzyme A Supplementation for Elevating Intracellular CoA Levels
For Immediate Release
This guide provides a detailed comparison of two strategies aimed at increasing intracellular Coenzyme A (CoA) levels: the novel small molecule activator PZ-2891 and direct supplementation with CoA. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their respective mechanisms, efficacy, and experimental backing.
Introduction
Coenzyme A is a fundamental cofactor in cellular metabolism, essential for numerous biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1][2][3] Deficiencies in CoA biosynthesis are linked to severe pathologies, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene.[4][5] This has spurred the development of therapeutic strategies to restore CoA levels. Here, we compare this compound, a pantothenate kinase (PANK) activator, with the more straightforward approach of direct CoA supplementation.
Mechanism of Action
This compound: An Allosteric PANK Activator
This compound is a small molecule designed to enhance the endogenous synthesis of CoA. It functions as an allosteric activator of pantothenate kinases (PANKs), the enzymes that catalyze the first and rate-limiting step in the CoA biosynthetic pathway. In conditions like PKAN, mutations in PANK2 lead to reduced enzyme activity and subsequent CoA deficiency. This compound is engineered to activate the other PANK isoforms (PANK1 and PANK3), compensating for the deficient PANK2.
A key feature of this compound's mechanism is its ability to overcome the natural feedback inhibition of PANK enzymes by acetyl-CoA and other acyl-CoA thioesters. By binding to an allosteric site on the PANK enzyme, this compound locks it in a catalytically active conformation, ensuring a sustained production of CoA even in the presence of inhibitory molecules. Crucially, this compound is designed to be brain-permeable, allowing it to address the neurological deficits central to PKAN.
Direct Coenzyme A Supplementation: A Challenged Approach
Direct supplementation with CoA aims to increase intracellular concentrations by providing the cofactor exogenously. However, this approach faces significant biological hurdles. CoA is a large and highly charged molecule, which prevents it from passively diffusing across cellular membranes. Furthermore, when administered orally, CoA is subject to degradation by extracellular enzymes in the digestive tract, ultimately being broken down to its precursors like pantothenate (Vitamin B5). While extracellular CoA can be effective in cell culture systems at high concentrations, these conditions do not replicate the in vivo environment. Studies have shown that extracellular CoA is quantitatively degraded to pantothenate when cells are present in the culture medium. Therefore, its utility in raising intracellular CoA levels in complex organisms, particularly within the central nervous system, is highly limited.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and direct CoA supplementation from preclinical and in vitro studies.
| Parameter | This compound | Direct Coenzyme A Supplementation | Source(s) |
| Target Condition | Pantothenate Kinase-Associated Neurodegeneration (PKAN) | General CoA deficiency, Hyperlipidemia | |
| Route of Administration | Oral | Oral, In vitro (cell culture) | |
| Blood-Brain Barrier Penetration | Yes | No | |
| Effect on Brain CoA Levels (in vivo) | Significant increase | No significant effect reported | |
| Effect on Liver CoA Levels (in vivo) | Significant increase | Not reported for neurological conditions | |
| In Vivo Efficacy (PKAN Mouse Model) | - Improved locomotor activity- Increased weight gain- Extended lifespan (median survival from 52 to 150 days) | Not applicable due to lack of BBB penetration | |
| In Vitro Efficacy (Cell Culture) | Increases intracellular CoA in a PANK-dependent manner | Can increase intracellular CoA at high concentrations | |
| Clinical Trial Evidence | An improved pantazine (BP-671) has entered a first-in-human trial | Studied for hyperlipidemia, not for neurological disorders |
Experimental Protocols
This compound In Vivo Efficacy Study in a PKAN Mouse Model
-
Animal Model: A knockout mouse model with brain-specific deletion of both Pank1 and Pank2 genes was used to create a brain CoA deficiency phenotype resembling PKAN. These mice exhibit weight loss, severe locomotor impairment, and early death.
-
Drug Administration: this compound was administered orally to the knockout mice.
-
Efficacy Assessment:
-
CoA Measurement: Brain and liver tissues were collected, and CoA levels were quantified using mass spectrometry.
-
Locomotor Activity: Animal movement was monitored and quantified to assess improvements in motor function.
-
Survival: The lifespan of treated versus untreated mice was recorded to determine the impact on survival.
-
Weight: Body weight was measured regularly to assess overall health and growth.
-
Direct CoA Supplementation In Vitro Stability and Efficacy Study
-
Cell Lines: Human hepatoma (C3A) or other relevant cell lines were used.
-
Treatment: Cells were incubated in culture medium supplemented with CoA (e.g., 10 µM). Control groups included supplementation with pantothenate and this compound.
-
CoA Stability Assessment: The culture medium was analyzed by mass spectrometry at different time points to measure the concentration of CoA and its degradation product, pantothenate. This was done in the presence and absence of cells and serum to determine the factors contributing to degradation.
-
Intracellular CoA Measurement: After the incubation period, cells were harvested, and intracellular CoA levels were measured to determine the extent of uptake and accumulation.
Visualizations
Caption: The Coenzyme A biosynthetic pathway, highlighting the rate-limiting step catalyzed by PANK enzymes and the feedback inhibition by Acetyl-CoA.
Caption: Mechanism of this compound as an allosteric activator of PANK, preventing feedback inhibition by Acetyl-CoA.
Caption: A generalized experimental workflow for comparing the efficacy of compounds designed to increase intracellular CoA.
Conclusion
Based on the available evidence, this compound represents a mechanistically sound and preclinically validated approach to increasing intracellular and, critically, brain CoA levels. Its design as a brain-permeable allosteric activator of PANK directly addresses the molecular pathology of diseases like PKAN. In contrast, direct CoA supplementation is largely ineffective for treating neurological CoA deficiencies due to its poor bioavailability, inability to cross the blood-brain barrier, and rapid extracellular degradation. For researchers and drug developers, focusing on strategies that enhance the endogenous synthesis of CoA, such as with PANK activators, appears to be a significantly more promising therapeutic avenue than direct supplementation.
References
- 1. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Coenzyme A biosynthesis [reactome.org]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PZ-2891 and Other PANK Modulators for Pantothenate Kinase-Associated Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PZ-2891, a novel pantothenate kinase (PANK) activator, against other known PANK modulators investigated for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare genetic neurological disorder caused by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA) biosynthesis.[1][2] The primary therapeutic strategy for these modulators is to restore CoA levels in the brain.
Mechanism of Action: PANK Activation
This compound and its analogs are allosteric activators of PANK isoforms 1 and 3.[1][3] This mechanism is designed to bypass the dysfunctional PANK2 enzyme in PKAN patients. By binding to an allosteric site, these activators prevent feedback inhibition by acetyl-CoA, a key regulator of the CoA biosynthesis pathway, thereby increasing the overall production of CoA.[3] This approach contrasts with substrate replacement therapies like fosmetpantotenate, which aimed to provide the downstream product of the PANK-catalyzed reaction.
Performance Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Performance of PANK Modulators
| Compound | Target(s) | Mechanism of Action | IC50 (Inhibition) | EC50 (Activation) | Key Findings |
| This compound | PANK1β, PANK2, PANK3 | Allosteric Activator | hPANK1β: 40.2 nMhPANK2: 0.7 nMhPANK3: 1.3 nM | Not explicitly reported, but activates at lower sub-saturating concentrations. | Acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower concentrations. |
| PZ-3022 | PANK1, PANK2, PANK3 | Allosteric Activator | EC50 against PanK3: 5.3 nM (inhibition) | Not explicitly reported. | Developed as a second-generation pantazine with a longer half-life than this compound. |
| BBP-671 | PANKs | Allosteric Activator | Not reported. | Not reported. | Demonstrated target engagement in humans by increasing whole blood acetyl-CoA. |
| Fosmetpantotenate | N/A (Prodrug) | Substrate Replacement | N/A | N/A | Failed to meet primary and secondary endpoints in a Phase III clinical trial. |
Table 2: In Vivo Performance of PANK Modulators in Mouse Models of PKAN
| Compound | Dosing | Brain CoA Levels | Key Phenotypic Outcomes | Half-life |
| This compound | Oral administration | Increased | Increased weight gain, improved locomotor activity, and a threefold increase in median survival (150 vs. 52 days) in a PKAN mouse model. | Shorter half-life compared to PZ-3022. |
| PZ-3022 | Oral gavage (10 mg/kg) | Slightly more potent in elevating hepatic CoA than this compound. | Data on phenotypic outcomes in PKAN models not as detailed as for this compound in the provided results. | Longer half-life than this compound. |
| BBP-671 | Oral administration | Increased brain CoA levels. | Improved survival and movement in a PKAN mouse model. | Tmax: 1-2 hours; Elimination half-life: 6-9 hours in healthy human subjects. |
| Fosmetpantotenate | Oral (300 mg, TID in humans) | Not reported in mouse models in the provided results. | No significant improvement in PKAN-Activities of Daily Living (PKAN-ADL) score in a Phase III human trial. | Not reported. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of these findings. Below are summaries of the methodologies described in the cited literature.
In Vitro PanK Activity Assay
A standard assay to measure PANK activity involves the use of a radioactive substrate.
-
Reaction Mixture: The assay typically contains d-[1-¹⁴C]pantothenate, ATP, MgCl₂, and a buffer (e.g., Tris-HCl).
-
Enzyme Addition: The reaction is initiated by adding the purified PANK enzyme or cell lysate containing the enzyme.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Quantification: The radioactive product, phosphopantothenate, is separated and quantified using scintillation counting.
-
Modulator Testing: To determine the effect of activators or inhibitors, various concentrations of the test compound are included in the reaction mixture.
In Vivo Mouse Model of PKAN
A common model involves the neuron-specific knockout of both Pank1 and Pank2 genes to induce a brain CoA deficiency that mimics PKAN.
-
Animal Model: Generation of mice with conditional knockout of Pank1 and Pank2 in neurons.
-
Compound Administration: Test compounds (e.g., this compound) are administered orally, often mixed in the chow or via gavage.
-
Phenotypic Analysis: Key parameters monitored include body weight, locomotor activity (e.g., open field tests), and survival.
-
Biochemical Analysis: At the end of the study, brain and other tissues are collected to measure CoA and acetyl-CoA levels.
Acyl-CoA Measurement by UFLC-MS
Quantification of CoA and its thioesters is essential for assessing the efficacy of PANK activators.
-
Sample Preparation: Tissues are homogenized in a methanol/water mixture, followed by chloroform extraction.
-
Solid Phase Extraction: The aqueous layer containing CoA species is loaded onto a solid-phase extraction column for purification.
-
UFLC-MS Analysis: The purified samples are analyzed using an ultra-fast liquid chromatography (UFLC) system coupled to a mass spectrometer (MS). A C18 column is typically used for separation.
-
Quantification: The levels of different acyl-CoA species are determined by comparing their peak areas to those of known standards, including an internal standard like [¹³C]acetyl-CoA.
Visualizations
Signaling Pathway of PANK Activation
Caption: PANK activation pathway in health, PKAN, and with this compound therapy.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing the in vivo efficacy of PANK activators.
Conclusion
This compound and other PANK activators like PZ-3022 and BBP-671 represent a promising therapeutic strategy for PKAN by directly addressing the CoA deficiency in the brain. Preclinical data for this compound in mouse models are encouraging, demonstrating significant improvements in key disease phenotypes. PZ-3022 appears to be an improvement on this compound with a better pharmacokinetic profile. While BBP-671 showed promise in early human trials, its development was halted due to safety concerns. In contrast, the substrate replacement therapy fosmetpantotenate was unsuccessful in a late-stage clinical trial. Further research and clinical development of brain-penetrant PANK activators with a favorable safety profile are warranted to address the unmet medical need in PKAN.
References
In Vivo Therapeutic Window of PZ-2891: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PZ-2891's in vivo performance and therapeutic window against its successor compound, BBP-671 (PZ-3022), and an alternative therapeutic strategy, fosmetpantotenate. The information is compiled from preclinical and clinical studies to support research and development in the field of Pantothenate Kinase-Associated Neurodegeneration (PKAN).
Executive Summary
This compound is a first-generation, orally bioavailable, brain-penetrant allosteric modulator of pantothenate kinase (PANK) designed to increase Coenzyme A (CoA) levels.[1][2] In preclinical mouse models of PKAN, this compound demonstrated the ability to cross the blood-brain barrier, increase brain CoA levels, and consequently improve motor function and extend lifespan.[1][3][4] However, a key challenge with this compound is its dual activity as an allosteric activator at lower concentrations and an orthosteric inhibitor at higher concentrations, suggesting a narrow therapeutic window. This led to the development of a second-generation compound, BBP-671 (formerly PZ-3022), with improved pharmacokinetic properties. While BBP-671 also showed promise in preclinical models, its clinical development was halted due to a narrow therapeutic window, where the blood levels required for efficacy were dangerously close to those causing toxicity in animal studies. An alternative approach with fosmetpantotenate, a phosphopantothenate replacement therapy, failed to demonstrate efficacy in a Phase III clinical trial. This comparative guide will delve into the experimental data supporting these findings.
Mechanism of Action and Signaling Pathway
This compound and BBP-671 are allosteric activators of PANK, the enzyme responsible for the first and rate-limiting step in CoA biosynthesis. In PKAN, mutations in the PANK2 gene lead to reduced PANK2 activity and subsequent CoA deficiency. This compound compensates for this by activating other PANK isoforms (PANK1 and PANK3), thereby bypassing the deficient PANK2 and restoring CoA production. It achieves this by binding to the PANK enzyme and locking it in a catalytically active conformation that is resistant to feedback inhibition by acetyl-CoA.
Figure 1: this compound Mechanism of Action in the CoA Biosynthesis Pathway.
In Vivo Efficacy and Therapeutic Window Assessment
The primary preclinical model used to evaluate the efficacy of this compound and BBP-671 is a conditional knockout mouse with neuron-specific deletion of both Pank1 and Pank2 genes (Pank1-/-; Syn-Cre; Pank2fl/fl). This model exhibits a significant reduction in brain CoA levels, leading to weight loss, severe motor impairments, and a shortened lifespan, closely mimicking key features of PKAN.
Comparative Pharmacokinetics
A significant limitation of this compound was its short half-life. BBP-671 was developed to address this, demonstrating improved metabolic stability.
| Compound | Half-life in Mice (hours) | Key Structural Difference |
| This compound | ~1 | Isopropyl group |
| BBP-671 (PZ-3022) | ~4 | Cyclopropyl group |
| Table 1: Pharmacokinetic Comparison of this compound and BBP-671 (PZ-3022) in Mice. |
In Vivo Dose-Response and CoA Levels
Oral administration of this compound led to a dose-dependent increase in CoA levels in both the liver and brain of wild-type and PKAN model mice. Higher doses were required to achieve significant increases in brain CoA compared to the liver.
| Tissue | Dose of this compound (mg/kg) | Fold Increase in CoA (approx.) |
| Liver | 30 | ~1.5 - 2.0 |
| Brain | 30 | ~1.2 - 1.5 |
| Brain | 100 (in diet) | ~1.5 - 2.0 |
| Table 2: this compound Dose-Dependent Increase in CoA Levels in Mice. |
BBP-671 demonstrated a slightly greater potency in elevating hepatic CoA levels compared to this compound at the same dose.
Therapeutic Efficacy in PKAN Mouse Model
Treatment with this compound in the Pank1/2 double knockout mouse model resulted in significant improvements in key disease phenotypes.
| Outcome Measure | Untreated Control | This compound Treated |
| Median Survival | 52 days | 150 days |
| Body Weight | Progressive loss | Gain |
| Locomotor Activity | Severely impaired | Significantly improved |
| Table 3: Therapeutic Efficacy of this compound in a PKAN Mouse Model. |
Therapeutic Window and Safety Profile
A critical aspect of a drug's utility is its therapeutic window. While this compound showed preclinical efficacy, its inhibitory activity at high concentrations raised concerns about a narrow therapeutic window. This concern was substantiated during the clinical development of its successor, BBP-671. The clinical trial for BBP-671 was discontinued because the therapeutic dose required to achieve efficacy was found to be very close to the dose that caused toxicity in animal studies. Furthermore, there was high inter-individual variability in the blood levels of BBP-671 in humans, making it challenging to maintain a safe and effective dose. Although specific therapeutic index data for this compound is not publicly available, the findings for BBP-671 strongly suggest that this class of PANK activators faces a significant challenge in achieving a safe therapeutic window.
In a Phase 1 study with healthy volunteers, BBP-671 was generally well-tolerated at lower doses, with mild adverse events such as headache, abdominal pain, and nausea reported. However, asymptomatic neutropenia was observed in three individuals at higher, repeated doses.
Comparison with Alternative Therapeutic: Fosmetpantotenate
Fosmetpantotenate (RE-024) represents a different therapeutic approach. It is a prodrug designed to deliver 4'-phosphopantothenate, the product of the PANK enzyme, thereby bypassing the defective PANK2.
| Feature | This compound | Fosmetpantotenate |
| Mechanism of Action | Allosteric activator of PANK1/3 | 4'-phosphopantothenate replacement |
| Preclinical Efficacy | Improved survival and motor function in PKAN mice | Restored CoA levels in PANK2-deficient cells |
| Clinical Trial Outcome | Not clinically tested | Failed to meet primary endpoint in Phase III trial |
| Table 4: Comparison of this compound and Fosmetpantotenate. |
The Phase III FORT trial of fosmetpantotenate in PKAN patients did not show a statistically significant improvement in the primary endpoint, a measure of activities of daily living, compared to placebo.
Experimental Protocols
Animal Model
The primary animal model used for in vivo validation was a conditional double knockout mouse line. These mice had a systemic deletion of the Pank1 gene and a neuron-specific deletion of the Pank2 gene, achieved using the Synapsin-Cre driver (Pank1-/-; Syn-Cre; Pank2fl/fl).
Figure 2: General Experimental Workflow for In Vivo Validation of this compound.
Dosing Regimen
For efficacy studies, this compound was administered to mice via oral gavage. In some studies, it was also incorporated into the chow for long-term administration. A common dosing regimen was 30 mg/kg.
Locomotor Activity Assessment
Locomotor activity was assessed using an open-field test. Mice were placed in a novel environment, and their movements were tracked using an automated system to quantify parameters such as distance traveled, speed, and time spent mobile.
CoA Quantification
Total CoA levels in tissues (liver and brain) were measured using established biochemical assays. A common method involves the derivatization of CoA with a fluorescent probe followed by high-performance liquid chromatography (HPLC) for separation and quantification.
Conclusion
This compound demonstrated significant promise in preclinical in vivo models of PKAN by effectively increasing brain CoA levels and rescuing disease-related phenotypes. However, the inherent dual nature of its interaction with PANK enzymes as both an activator and an inhibitor at different concentrations pointed towards a narrow therapeutic window. This concern was amplified by the clinical development of its successor, BBP-671, which was halted due to an unfavorable risk-benefit profile. In contrast, the alternative strategy of phosphopantothenate replacement with fosmetpantotenate did not show clinical efficacy.
Future research in this area should focus on developing PANK activators with a wider therapeutic index, potentially through medicinal chemistry efforts to separate the activating and inhibitory functions, or by exploring novel drug delivery systems to optimize brain exposure while minimizing systemic toxicity. The preclinical data for this compound provides a valuable benchmark for these future endeavors.
References
A Comparative Analysis of PZ-2891's Engagement with Pantothenate Kinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug PZ-2891 and its impact on the different isoforms of Pantothenate Kinase (PANK). This compound is a novel, brain-penetrant PANK modulator under investigation as a potential therapeutic for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the PANK2 gene.[1] The therapeutic strategy centers on activating the other PANK isoforms, primarily PANK3, to compensate for the dysfunctional PANK2 enzyme and restore coenzyme A (CoA) biosynthesis.[1][2]
Dual Mechanism of Action: Orthosteric Inhibition and Allosteric Activation
This compound exhibits a unique, concentration-dependent dual mechanism of action. At high concentrations, it acts as an orthosteric inhibitor, competing with the natural substrate, pantothenate.[2][3] Conversely, at lower, sub-saturating concentrations, this compound functions as an allosteric activator. This activation is crucial for its therapeutic potential, as it overcomes the feedback inhibition of PANK enzymes by acetyl-CoA. By binding to the PANK dimer, this compound stabilizes an active conformation that is refractory to acetyl-CoA inhibition, thereby promoting the synthesis of CoA.
Comparative Efficacy of this compound Across PANK Isoforms
Experimental data demonstrates that this compound has a distinct inhibitory profile against the three main human PANK isoforms: PANK1β, PANK2, and PANK3. The compound shows the highest potency for PANK2, followed closely by PANK3, and is significantly less potent against PANK1β. This differential activity is critical to its proposed mechanism of action in PKAN, where potent modulation of PANK3 is desired to bypass the deficient PANK2.
| PANK Isoform | Human IC50 (nM) | Mouse IC50 (nM) |
| PANK1β | 40.2 | 48.7 ± 5.1 |
| PANK2 | 0.7 | 1.0 ± 0.1 |
| PANK3 | 1.3 | 1.9 ± 0.2 |
Data sourced from MedchemExpress and Selleck Chemicals.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Radiochemical Pantothenate Kinase (PANK) Activity Assay
This assay quantifies the enzymatic activity of PANK isoforms by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, pantothenate.
Materials:
-
Purified PANK enzyme (PANK1β, PANK2, or PANK3)
-
[γ-³²P]ATP
-
D-pantothenate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
ATP solution
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.5% v/v)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the PANK enzyme, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and D-pantothenate.
-
Incubate the reaction at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radiolabel, the specific activity of the [γ-³²P]ATP, and the reaction time.
PANK Allosteric Activation Assay (Acetyl-CoA Inhibition Override)
This assay is designed to demonstrate the ability of this compound to overcome the feedback inhibition of PANK activity by acetyl-CoA.
Materials:
-
Purified PANK enzyme (primarily PANK3)
-
[γ-³²P]ATP
-
D-pantothenate
-
Acetyl-CoA
-
This compound
-
All other materials from the Radiochemical PANK Activity Assay
Procedure:
-
Prepare reaction mixtures as described in the Radiochemical PANK Activity Assay.
-
To a subset of the reactions, add acetyl-CoA to a final concentration known to cause significant inhibition of PANK activity.
-
To the acetyl-CoA containing reactions, add varying concentrations of this compound. Include a control with acetyl-CoA but no this compound.
-
Initiate, incubate, and stop the reactions as previously described.
-
Quantify the PANK activity in each condition.
-
Compare the activity of the enzyme in the presence of acetyl-CoA with and without this compound to determine the extent of inhibition override.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing the PANK isoform of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the PANK isoform
Procedure:
-
Treat cultured cells with either this compound or a vehicle control for a specified period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and aliquot into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Cool the samples and then centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PANK protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement and stabilization.
Visualizing the Molecular Interactions and Experimental Logic
To further elucidate the complex interactions and experimental designs, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PZ-2891
This document provides critical safety, handling, and disposal information for PZ-2891 (Pantazine 2891), a modulator of pantothenate kinase (PanK). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Pantazine 2891 |
| CAS Number | 2170608-82-7 |
| Molecular Formula | C₂₀H₂₃N₅O |
| Molecular Weight | 349.4 g/mol |
| Appearance | Solid |
Safety and Handling
According to available safety data sheets, this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles. An eye-wash station should be readily accessible.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Handling Precautions:
-
Avoid inhalation of dust, vapors, or mist.
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Wear appropriate PPE as listed above.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material.
-
For solutions, absorb with a non-combustible absorbent material (e.g., diatomite, universal binders).
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
-
Disposal: Dispose of the contaminated material and absorbents in accordance with local, state, and federal regulations as outlined in the disposal section below.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Proper Disposal Procedures for this compound
While this compound is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and comply with regulations.
General Guidance: Disposal of this compound and its containers must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
Disposal of Unused this compound:
-
Solid Waste: Unused solid this compound should be disposed of as chemical waste. It should be collected in a designated, labeled waste container.
-
Solutions: Solutions of this compound should be collected in a labeled waste container for chemical waste. Do not pour down the drain.
Disposal of Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent pads, paper towels), contaminated PPE (e.g., gloves), and empty containers should be collected in a designated, labeled waste container for chemical waste.
The following workflow outlines the general steps for handling and disposing of this compound.
Experimental Context: Mechanism of Action
This compound is a modulator of pantothenate kinase (PanK). It selectively inhibits PanK1β, PanK2, and PanK3 in the absence of acetyl-CoA. However, in the presence of acetyl-CoA, which inhibits PanK3, this compound can reverse this inhibition, thereby acting as an activator of PanK3 activity.[2] This leads to an increase in intracellular Coenzyme A (CoA) levels.
The signaling pathway below illustrates the mechanism of action of this compound on PanK3.
References
Personal protective equipment for handling PZ-2891
This guide provides crucial safety and logistical information for the handling, operation, and disposal of PZ-2891, a potent pantothenate kinase (PANK) modulator. The information is intended for researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent powder compounds and their solutions in dimethyl sulfoxide (DMSO).
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the diligent and correct use of Personal Protective Equipment (PPE). A thorough hazard assessment should precede any handling of this compound.
Recommended PPE for Handling this compound Powder and Solutions:
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile or butyl rubber gloves is recommended.[1][2] | Protects against skin contact. DMSO is readily absorbed through the skin and can carry dissolved substances with it.[2][3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects eyes from splashes and airborne particles. |
| Lab Coat | A disposable lab coat or a dedicated lab coat for potent compounds. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling the powder outside of a certified chemical fume hood. | Protects against inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Preparation of Solutions
Designated Area: All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance safety enclosure, to minimize exposure and prevent cross-contamination.
Preparation of Stock Solutions: this compound is often dissolved in DMSO for experimental use.
Experimental Protocol for Preparing a this compound Stock Solution:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. The designated workspace within the chemical fume hood should be prepared with a disposable absorbent bench liner.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance. To avoid generating airborne dust, perform this action gently.
-
Solubilization: Transfer the weighed powder into a suitable volumetric flask. Rinse the weigh paper with the solvent (e.g., DMSO) into the flask to ensure a complete transfer of the compound.
-
Dissolving: Add the solvent to the flask, cap it, and gently swirl or vortex until the compound is fully dissolved.
-
Final Volume: Add the solvent to the final desired volume.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent used, date of preparation, and the preparer's initials.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
Spill Cleanup:
-
Minor Spill (Powder):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with absorbent material like vermiculite or a chemical spill pad to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Minor Spill (Solution in DMSO):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill with absorbent pads.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the contaminated area.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste, including unused this compound powder and contaminated materials, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound in DMSO should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.
Visualization of Emergency Spill Response
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
